Product packaging for Citric acid nickel salt(Cat. No.:CAS No. 22605-92-1)

Citric acid nickel salt

Cat. No.: B3369088
CAS No.: 22605-92-1
M. Wt: 247.79 g/mol
InChI Key: QTZURURAKNSDHT-UHFFFAOYSA-K
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Description

Significance in Coordination and Materials Science

The study of nickel-citrate chemistry is significant for several reasons. In coordination chemistry, it provides a model for understanding the interactions between metal ions and polycarboxylic acids, which are prevalent in biological systems. laboratorynotes.com The ability of citrate (B86180) to form stable complexes with nickel ions is crucial for various applications. smolecule.com

In materials science, nickel citrate serves as a valuable precursor for the synthesis of a range of materials. laboratorynotes.comchemimpex.com Its thermal decomposition can yield nickel oxide (NiO) or metallic nickel nanoparticles with controlled size, morphology, and crystallinity. smolecule.comlaboratorynotes.com These nanomaterials have applications in:

Catalysis: Nickel-based catalysts derived from citrate precursors are used in organic reactions such as hydrogenation and reforming. laboratorynotes.comnih.gov A coordination polymer of nickel and citric acid (Ni-CP) has been shown to be an efficient catalyst in multicomponent reactions. nih.gov

Battery Materials: The decomposition products of nickel citrate are utilized in the fabrication of battery components. laboratorynotes.com

Ceramics and Pigments: Nickel oxide derived from nickel citrate finds use in the production of ceramic pigments. laboratorynotes.com

Magnetic Materials: The controlled synthesis of nickel-containing materials from citrate precursors is relevant to the development of magnetic materials. laboratorynotes.com

Electroplating: Nickel citrate is used in electroplating baths to deposit thin layers of nickel onto conductive surfaces, offering improved brightness and potentially more environmentally friendly processes. smolecule.comsigmaaldrich.com

Historical Context of Nickel Complexation with Organic Ligands

The field of organonickel chemistry has a rich history, beginning with the discovery of nickel tetracarbonyl in 1890. pageplace.de A significant milestone was the "nickel effect," discovered by Ziegler and his colleagues, where the presence of nickel was found to catalyze the dimerization of ethylene (B1197577). pageplace.deshenvilab.org This discovery highlighted the importance of ligands in stabilizing nickel catalysts and paved the way for extensive research into nickel's coordination with organic molecules. pageplace.de

The systematic study of coordination compounds was pioneered by Alfred Werner in the late 19th and early 20th centuries. solubilityofthings.comlibretexts.org His coordination theory, which proposed that metal ions are surrounded by a specific number of ligands in a defined spatial arrangement, laid the foundation for modern coordination chemistry. solubilityofthings.comlibretexts.org The development of techniques like X-ray crystallography further advanced the understanding of the three-dimensional structures of these complexes. solubilityofthings.com The coordination chemistry of nickel, in particular, has been extensively studied, revealing a wide variety of complexes with different oxidation states and geometries. researchgate.net The interaction of nickel with organic ligands like citrate is a continuation of this long-standing exploration into the fascinating world of coordination chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NiO7 B3369088 Citric acid nickel salt CAS No. 22605-92-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;nickel(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZURURAKNSDHT-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NiO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22605-92-1
Record name Citric acid, nickel salt
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Ii. Synthesis Methodologies of Citric Acid Nickel Salt and Derived Materials

Solution-Phase Synthesis Techniques

Solution-phase methods are widely employed for the synthesis of nickel citrate (B86180) and its derivatives, offering control over the composition and morphology of the final products. These techniques utilize nickel citrate as a key intermediate or precursor.

The sol-gel method is a versatile wet-chemical technique that uses nickel citrate to produce nanostructured materials with a high degree of homogeneity. smolecule.com In this process, a "sol," a colloidal suspension of solid particles, is formed, which then undergoes a transition into a "gel," a solid network enclosing a liquid phase.

A common approach involves dissolving stoichiometric amounts of a nickel salt, such as nickel nitrate (B79036), and citric acid in water. smolecule.comjetir.orgjetir.org The solution is heated, typically between 80°C and 100°C, with continuous stirring. smolecule.comjetir.orgjetir.org This process facilitates the formation of a viscous gel, which is a network of nickel-citrate complexes. smolecule.com The gel serves as a homogeneous precursor that, upon thermal treatment like calcination, decomposes to yield nanocrystalline materials such as nickel oxide (NiO) or nickel ferrite (B1171679) (NiFe2O4). smolecule.comjetir.orgjetir.orgresearchgate.net The mole ratio of the metal nitrate to citric acid is a critical parameter that influences the properties of the final product. jetir.orgresearchgate.net For instance, in the synthesis of nickel ferrite, a 1:3 molar ratio of metal nitrate to citric acid is often used. jetir.org The pH of the initial solution can also be adjusted, for example, by adding ammonia (B1221849), to control the reaction and stabilize the nitrate-citrate solution. jetir.orgscientific.net

The sol-gel auto-combustion method is a variation where the dried gel undergoes a self-sustaining combustion reaction, leading to the formation of fine powders. jetir.orgsciforum.net This technique is advantageous for producing nanoparticles with a narrow size distribution. sciforum.net

Table 1: Parameters in Sol-Gel Synthesis of Nickel-Based Nanoparticles

Parameter Description Typical Values/Ranges Impact on Product
Nickel Precursor The source of nickel ions. Nickel Nitrate (Ni(NO3)2·6H2O) ---
Chelating Agent/Fuel Forms a complex with metal ions and acts as a fuel in auto-combustion. Citric Acid (C6H8O7) Controls particle size and morphology. mdpi.com
Molar Ratio (Metal:Citric Acid) The stoichiometric ratio between the metal precursor and citric acid. 1:1, 1:2, 1:3, 1:4, 1:6, 1:8 Influences the composition (e.g., Ni vs. NiO) and crystallite size. jetir.orgresearchgate.net
Solvent The medium for the reaction. Distilled or Deionized Water ---
pH The acidity or basicity of the solution. Adjusted with Ammonia (NH3) to ~7 or other specific values (2, 5, 9). jetir.orgscientific.net Affects the formation of the spinel structure and lattice parameters. scientific.net
Heating Temperature (Gelation) The temperature at which the sol is converted to a gel. 80°C - 110°C Promotes the formation of a viscous gel. jetir.orgjetir.org

| Annealing/Calcination Temperature | The temperature at which the precursor gel is heat-treated. | 350°C - 700°C | Determines the crystallinity, phase, and particle size of the final product. jetir.orgresearchgate.net |

Co-precipitation is another effective technique for synthesizing nanoparticle precursors where nickel citrate plays a crucial role as a chelating or capping agent. researchgate.netresearchgate.net This method involves the simultaneous precipitation of two or more cations from a solution.

In a typical synthesis of nickel-containing nanoparticles, an aqueous solution of a nickel salt (e.g., nickel nitrate) is mixed with a solution of another metal salt if a mixed-metal oxide is desired (e.g., ferric nitrate for nickel ferrite). researchgate.net Citric acid is added to the solution, where it acts as a chelating agent, forming complexes with the metal ions. researchgate.net A precipitating agent, such as sodium hydroxide (B78521) or ammonia, is then added to the solution to induce the formation of a hydroxide precipitate. researchgate.netrsc.org The presence of citric acid helps to control the size and prevent the agglomeration of the nanoparticles. mdpi.com The resulting precipitate is then washed, dried, and often calcined at elevated temperatures to obtain the final nanoparticle product, such as nickel oxide or nickel ferrite. researchgate.net The calcination temperature significantly influences the particle size, with higher temperatures generally leading to larger particles. researchgate.net

For instance, in the ammonia-free co-precipitation of a nickel-cobalt-manganese hydroxide precursor, citric acid is used as a chelating agent to replace ammonia, offering a more environmentally friendly process. rsc.orgdntb.gov.ua The pH of the co-precipitation is a critical parameter determined by solubility and complex formation diagrams. rsc.orgresearchgate.net

Chelation-assisted synthesis leverages the ability of citric acid to form stable, multi-dentate complexes with nickel ions. laboratorynotes.comresearchgate.net This complexation is fundamental to controlling the reactivity and subsequent formation of nickel-containing materials. conicet.gov.ar Citric acid, being a polycarboxylic acid, can coordinate to a Ni²⁺ center through its carboxylate and hydroxyl groups. laboratorynotes.com

This chelation effect is exploited in various synthesis routes. For example, in the preparation of supported nickel catalysts, the addition of citric acid to the impregnation solution enhances the dispersion of nickel particles and strengthens the interaction with the support material. mdpi.com The citrate ligands coordinate with nickel ions, which can prevent the aggregation of nickel nanoparticles during the subsequent calcination process. mdpi.com The pH of the solution and the molar ratio of citric acid to the nickel salt are crucial parameters that determine the extent of complexation and the properties of the resulting material. conicet.gov.ar

In the synthesis of nickel hexacyanoferrate nanocubes, the complexation of Ni²⁺ ions with citrate at different temperatures allows for fine-tuning of the nanocrystal dimensions. d-nb.inforsc.org The formation of nickel-citrate complexes reduces the concentration of free Ni²⁺ ions, thereby controlling the nucleation and growth kinetics of the nanocrystals. d-nb.info

Electrochemical Synthesis Approaches

Electrochemical methods provide an alternative route for the synthesis of nickel-based materials, where nickel citrate can be a key component of the electrolyte bath.

Electrodeposition is a process where a metallic coating is deposited onto a conductive substrate by passing an electric current through an electrolyte solution. Nickel can be electrodeposited from baths containing citrate ions, which act as complexing agents. nmfrc.orgmdpi.com These citrate baths offer advantages such as producing smoother and more uniform nickel layers with a finer crystal structure compared to traditional Watts baths. mdpi.com

The electrolyte bath typically consists of a nickel salt (e.g., nickel sulfate), a source of citrate ions (e.g., trisodium (B8492382) citrate), and often citric acid to buffer the pH. nmfrc.org The citrate ions form complexes with the Ni²⁺ ions in the solution. tandfonline.com This complexation affects the electrochemical potential required for nickel deposition and can inhibit the hydrogen evolution reaction, leading to higher cathodic current efficiency. tandfonline.com The deposition occurs on the cathode when a potential is applied. The presence of citrate complexes influences the nucleation and growth of the nickel deposit, often resulting in a compact, globular surface morphology and a nanocrystalline microstructure. mdpi.com

Table 2: Typical Composition of a Nickel Citrate Electroplating Bath

Component Concentration Range (g/L) Purpose
Nickel Sulfate (NiSO₄·6H₂O) 100 Source of Ni²⁺ ions
Trisodium Citrate 25 Complexing agent, buffer

| Citric Acid | 20 | pH buffer, complexing agent |

Data sourced from a study on electroplating nickel onto steel substrates. nmfrc.org

The properties of the electrodeposited nickel are highly dependent on the control of various deposition parameters.

pH: The pH of the citrate bath significantly influences the cathodic polarization and the quality of the deposit. Adjusting the pH, often with NaOH, can shift the polarization curves. nmfrc.org For instance, satisfactory nickel deposits have been obtained at a pH of 5.0. nmfrc.org In the electrodeposition of Ni-Mo alloys, alkaline pH values (e.g., 8-10) are often preferred. frontiersin.orgnih.gov

Current Density: The applied current density affects the deposition rate, cathodic current efficiency, and the morphology of the deposit. nmfrc.orgmdpi.com Higher current densities can lead to changes in the surface structure. mdpi.com

Temperature: Temperature influences the kinetics of the deposition process. mdpi.comelectrochemsci.org In some cases, increasing the temperature can enhance the catalytic activity of the deposited nickel. mdpi.com For Ni-Mo alloy deposition, lower temperatures (25–45°C) can promote the formation of metallic alloys. frontiersin.orgnih.gov

Citrate Concentration: The concentration of citrate ions in the bath is a critical factor. tandfonline.comfrontiersin.orgaidic.it A higher citrate concentration can lead to the formation of more nickel-citrate complexes, which can decrease the concentration of free Ni²⁺ ions and affect the deposition rate and the composition of the deposited alloy. tandfonline.comfrontiersin.orgnih.gov Increasing the citrate concentration can also shift the plating potential to more positive values. electrochemsci.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Nickel Citrate Ni₃(C₆H₅O₇)₂
Nickel(II) Sulfate NiSO₄
Nickel(II) Chloride NiCl₂
Citric Acid C₆H₈O₇
Nickel(II) Nitrate Ni(NO₃)₂
Nickel Oxide NiO
Nickel Ferrite NiFe₂O₄
Trisodium Citrate Na₃C₆H₅O₇
Sodium Hydroxide NaOH
Ammonia NH₃
Ferric Nitrate Fe(NO₃)₃
Nickel-Cobalt-Manganese Hydroxide NiₓCoᵧMnz(OH)₂
Nickel Hexacyanoferrate Ni₂[Fe(CN)₆]
Sodium Hypophosphite NaH₂PO₂
Ethylene (B1197577) Glycol C₂H₆O₂
Boric Acid H₃BO₃
Methane (B114726) Sulphonic Acid CH₄O₃S
Naphthalene Sulphonic Acid C₁₀H₈O₃S
Phenol (B47542) Sulphonic Acid C₆H₆O₄S
Saccharin C₇H₅NO₃S
Butynediol C₄H₆O₂
Nickel Aminosulphonate Ni(SO₃NH₂)₂
Sodium Chloride NaCl
Ethanol C₂H₅OH
Nickel-Molybdenum (B8610338) Alloy Ni-Mo
Molybdate (B1676688) MoO₄²⁻
Ammonium (B1175870) Hydroxide NH₄OH
Tartrate C₄H₄O₆²⁻
Potassium Permanganate KMnO₄
Hydrogen Peroxide H₂O₂
Oxalic Acid C₂H₂O₄
Malic Acid C₄H₆O₅
o-phenylenediamine C₆H₈N₂
Copper Nitrate Cu(NO₃)₂
Carbon Dots C-dots
Boron Phosphate BPO₄
Sodium-1-dodecylsulfate C₁₂H₂₅NaO₄S
Alumina Al₂O₃
Ceria CeO₂
Silica SiO₂
SBA-15 Mesoporous Silica
Nickel-Phosphorus Alloy Ni-P
Nickel-Iron Alloy Ni-Fe
Nickel-Tungsten Alloy Ni-W

Thermal Methods for Material Derivation

Thermal treatment of nickel citrate precursors is a crucial step in the synthesis of various nickel-based materials, including metallic nickel, nickel oxide, and composite nanoparticles. The specific outcomes of these thermal methods are highly dependent on parameters such as the temperature, heating rate, duration, and the composition of the surrounding atmosphere.

Calcination, the process of heating a solid material in a controlled atmosphere, typically air, is a widely used method to convert nickel citrate precursors into nickel oxides and related composites. The citrate gel method is particularly effective for producing homogeneous, nanocrystalline materials due to the atomic-level mixing of components within the gel network. smolecule.com

The process begins with the formation of a nickel citrate gel, where nickel ions are chelated by citrate ligands. smolecule.com This gel acts as a precursor that, upon heating, undergoes auto-combustion. smolecule.comgrafiati.com This combustion is an exothermic, self-sustaining reaction that leads to rapid heating and the formation of fine, high-surface-area powders. smolecule.com The citrate ligands serve a dual role as both complexing agents to ensure homogeneity and as fuel for the combustion reaction. smolecule.com

Research has shown that calcination of nickel citrate precursors in air, typically for one hour, over a temperature range of 150–700 °C, can yield composite Ni-NiO nanoparticles. researchgate.net The formation of this composite material has been observed to begin at a calcination temperature of 300 °C. researchgate.net By adjusting the pretreatment temperature between 300 °C and 700 °C, it is possible to control the ratio of metallic nickel (Ni) to nickel oxide (NiO) in the final product. researchgate.net

The morphology of the resulting materials is often a porous network of particles, sometimes described as having a cauliflower-like appearance. researchgate.net The particle size of these composites is also influenced by the calcination temperature. For instance, transmission electron microscopy (TEM) studies revealed that composites obtained at 400 °C had particle sizes ranging from 4–21 nm, which increased to 8–50 nm when the temperature was raised to 700 °C. researchgate.net

Optimization studies for preparing nanosized nickel oxide powders from citrate gel precursors have identified specific conditions for achieving desired properties. researchgate.net Calcining the precursor at 400 °C for one hour, with a citric acid to nickel (CA:Ni) molar ratio of 1.2, was found to be optimal for producing nanosized nickel oxide powders with a high specific surface area of 181 m²/g and particle sizes between 15–25 nm. researchgate.net Similarly, in the synthesis of Ni-Zn ferrite nanoparticles via the citrate-gel process, a calcination temperature of 400 °C was identified as an optimal condition. nih.govingentaconnect.com The calcination temperature significantly affects the grain size of the resulting materials, with higher temperatures generally leading to larger grain growth. conicet.gov.ar

Table 1: Effects of Calcination Temperature on Nickel Citrate Precursors

Calcination Temperature (°C)AtmosphereResulting MaterialKey Findings/MorphologyReference
300AirNi-NiO compositeInitial formation of the composite is observed. researchgate.net
400AirNi-NiO compositeParticle sizes range from 4–21 nm; porous, cauliflower-like morphology. researchgate.net
400AirNanosized Nickel Oxide (NiO)Optimal for high specific surface area (181 m²/g) and particle size of 15-25 nm (with CA:Ni ratio of 1.2). researchgate.net
700AirNi-NiO compositeParticle sizes increase to a range of 8–50 nm. researchgate.net

Pyrolysis and thermolysis involve the thermal decomposition of the nickel citrate precursor, often in an inert or controlled atmosphere, to yield specific products like metallic nickel or nickel oxide. laboratorynotes.comgncl.cn The decomposition pathway is a multi-step process that depends on the nature of the metal ion and the precursor composition. core.ac.uk

Thermal analysis of citrate precursors shows a general decomposition pattern. core.ac.uk An initial heating phase up to around 160 °C results in the loss of water. core.ac.uk Further heating between 160-230 °C can lead to the transformation of citrate into aconitate. core.ac.uk The final decomposition to metal oxides typically occurs in the range of 300-450 °C. core.ac.uk The thermal stability of nickel citrate complexes means they generally undergo decomposition at temperatures between 310-320 °C. researchgate.net

The atmosphere during pyrolysis is a critical factor determining the final product. laboratorynotes.comgncl.cn For example, studies on nickel citrate precursor fibers prepared by the sol-gel method showed that thermal decomposition in an argon (inert) atmosphere resulted in the formation of metallic nickel fibers. gncl.cn Notably, metallic nickel began to appear at a heat treatment temperature of 300 °C, and no nickel oxide was detected throughout the process, indicating that the nickel fibers were formed directly without an intermediate oxide reduction step. gncl.cn

In contrast, when the thermal decomposition is carried out in an oxidizing atmosphere (like air), the primary product is nickel oxide (NiO). laboratorynotes.com This makes pyrolysis a versatile method to selectively synthesize either metallic nickel or nickel oxide from the same nickel citrate precursor by simply controlling the gaseous environment. laboratorynotes.com

A variation of this technique involves replacing the high-temperature calcination step with a thermal annealing step under an inert atmosphere to pyrolyze the organic components into a protective carbon residue. rsc.org In one study, pyrolyzing a nickel acetylacetonate (B107027) precursor at 450 °C led to the formation of highly dispersed, carbon-coated nickel nanoparticles that exhibited lower particle sizes (mean size of 5.9 nm after reduction) and greater resistance to sintering compared to those prepared by traditional calcination methods. rsc.org

Table 2: Summary of Pyrolysis/Thermolysis of Nickel Citrate Precursors

Temperature Range (°C)AtmosphereIntermediate/Final ProductProcess DetailsReference
160-230Not specifiedAnhydrous citrates, AconitateTransformation of citrate to aconitate occurs. core.ac.uk
300-450Not specifiedMetal OxidesFinal decomposition of intermediates to form oxides. core.ac.uk
≥ 300Argon (Inert)Metallic Nickel (Ni)Direct formation of nickel fibers without oxide intermediates. gncl.cn
Not specifiedAir (Oxidizing)Nickel Oxide (NiO)Decomposition yields nickel oxide as the primary product. laboratorynotes.com
450InertCarbon-coated Nickel NanoparticlesPyrolysis of organic ligands forms a protective carbon layer, preventing particle sintering. rsc.org

Compound Names

Iii. Coordination Chemistry and Solution Behavior

Complex Formation Equilibria and Stability Constants

The formation of nickel(II)-citrate complexes is not a simple one-to-one interaction but rather a series of equilibria involving variously protonated forms of the citrate (B86180) ligand. scite.aiscilit.commassey.ac.nzpublish.csiro.au The resulting complexes have been characterized through potentiometric and spectroscopic studies, revealing a rich speciation in solution. scite.aiscilit.commassey.ac.nzpublish.csiro.au

In aqueous solutions, particularly within a pH range of 3 to 6, several mononuclear nickel(II)-citrate complexes have been identified. scite.aiscilit.compublish.csiro.au These species include:

NiH₂L⁺: Formed at lower pH values where the citric acid (H₃L) is not fully deprotonated.

NiHL: A singly protonated complex.

NiL⁻: The fully deprotonated mononuclear complex.

NiL₂⁴⁻: A complex involving two citrate ligands per nickel ion. scite.aiscilit.compublish.csiro.au

The existence of these different species highlights the stepwise deprotonation of citric acid and its subsequent coordination to the nickel(II) ion. researchgate.net The formation of these complexes is crucial in understanding the bioavailability and transport of nickel in biological and environmental systems. researchgate.net

The stability of these complexes is quantified by their stability constants, which have been determined experimentally. These constants provide a measure of the strength of the interaction between the nickel(II) ion and the citrate ligand in its various protonation states.

Studies have reported several stability constants for the formation of these complexes at 25°C in a 0.1 mol dm⁻³ KCl medium. scite.aiscilit.compublish.csiro.au For instance, the thermodynamic formation constants at zero ionic strength have also been calculated for NiCit⁻, NiHCit, and NiH₂Cit⁺. researchgate.net

Interactive Data Table: Stability Constants of Ni(II)-Citrate Complexes

Complex SpeciesFormation ReactionLog β (at I=0.1 M KCl)Log K (at I=0)Reference
NiH₂L⁺Ni²⁺ + H₂L⁻ ↔ NiH₂L⁺-2.24 ± 0.11 researchgate.net
NiHLNi²⁺ + HL²⁻ ↔ NiHL-4.18 ± 0.10 researchgate.net
NiL⁻Ni²⁺ + L³⁻ ↔ NiL⁻-6.86 ± 0.12 researchgate.net
NiL₂⁴⁻Ni²⁺ + 2L³⁻ ↔ NiL₂⁴⁻-- scite.aiscilit.compublish.csiro.au
NiHCit⁻-6.76- researchgate.net

Note: The table presents a selection of reported stability constants. Direct comparison between different studies should be made with caution due to varying experimental conditions.

Ligand Coordination Modes and Structural Diversity

The citrate ion is a versatile ligand capable of coordinating to metal ions in several ways, leading to a variety of complex structures. This structural diversity is a direct consequence of the multiple functional groups on the citrate molecule and their response to the chemical environment.

The citrate ligand can act as a multidentate ligand, binding to the nickel(II) ion through its carboxylate and hydroxyl groups. laboratorynotes.com Studies have shown that citrate can coordinate in both a tridentate and quadridentate fashion.

In tridentate coordination, the citrate ion typically binds to a single nickel atom through two carboxylate oxygens and the hydroxyl oxygen. researchgate.nettandfonline.com In some structures, the citrate ion can act as a quadridentate ligand, coordinating through the hydroxyl group and two carboxylate oxygen atoms to one nickel atom, while also bridging to a second metal center through the remaining carboxylate group. researchgate.net This ability to form chelate rings, which can be five- or six-membered, contributes significantly to the stability of the resulting complexes. uu.nl

At low pH (around 3-6) , protonated complexes like NiH₂L⁺ and NiHL are prevalent. scite.aiscilit.compublish.csiro.au

In the pH range of 5-8 , the mononuclear bidentate [NiCit]⁻ complex is dominant. scite.ai

Above pH 8 , the coordination can involve the deprotonated hydroxyl group, leading to a tridentate form. scite.ai

At even higher pH (above 9) , the formation of polymeric species can occur. scite.ai

The nature of the counterion present in the system can also impact the resulting structure. For instance, the use of different counterions like potassium or ammonium (B1175870) can lead to the crystallization of different nickel-citrate complexes with distinct structural arrangements. researchgate.nettandfonline.com The presence of larger counterions can influence the packing of the complex units in the solid state, potentially affecting properties like magnetic behavior. nih.gov

The ability of the citrate ligand to bridge multiple metal centers facilitates the formation of extended structures, including dimers and polymers. laboratorynotes.comresearchgate.net In weakly alkaline solutions, evidence suggests the formation of polynuclear complexes. researchgate.net

Intermolecular Interactions in Nickel-Citrate Systems

Hydrophobic interactions can also play a role, particularly in aqueous solutions and in systems containing other organic molecules. While the citrate ligand itself is hydrophilic, the formation of large, complex nickel-citrate structures can create regions with some hydrophobic character. researchgate.net In certain extraction processes involving nickel-citrate complexes, the distinct structure observed has been attributed to amphiphilic complexes where the citrate ligand is hydrophilic and other components of the system are hydrophobic. researchgate.net The study of apomyoglobin has shown that citrate-containing solutions can be used to investigate nonspecific hydrophobic interactions that stabilize protein intermediates. pnas.org

The interplay of these intermolecular forces is critical in determining the physical and chemical properties of nickel-citrate compounds. The extensive hydrogen bonding network is a primary stabilizing factor in the solid state, while a combination of electrostatic, van der Waals, and hydrophobic interactions governs the behavior of these complexes in solution and their interaction with other molecules.

Interactive Data Table: Hydrogen Bond Details in a Nickel-Citrate Complex

This table details the hydrogen bonding environment around the water molecules in the crystal structure of a nickel-citrate complex.

Atom 1Atom 2Distance (Å)
O(8)O(9)2.74 - 2.99
O(8)KCoordinated
O(9)O(10)2.74 - 2.99
O(9)KCoordinated
O(10)KCoordinated
O(11)KCoordinated
Data sourced from a study on the chelation of nickel(II) by citrate. researchgate.net

Interactive Data Table: Nickel-Oxygen Bond Distances in a Nickel-Citrate Complex

This table presents the bond distances between the nickel atom and the oxygen atoms of the citrate ligand and water molecules.

BondDistance (Å)
Ni-O (carboxyl)2.036(3) - 2.075(3)
Ni-O (hydroxyl)2.125(3)
Ni-OH₂2.075(3) - 2.092(3)
Data is based on the crystal structure analysis of a nickel-citrate complex. smolecule.com

Iv. Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis of Crystalline Phases

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of materials. Several crystalline phases of nickel citrate (B86180) complexes have been identified and characterized.

One prominent example is the potassium salt, K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, which crystallizes in the triclinic space group Pī. researchgate.netresearchgate.net Its structure consists of centrosymmetric dimers where each tri-ionized citrate ion acts as a tridentate ligand, binding to one nickel atom through two carboxylate oxygens and the hydroxyl oxygen. researchgate.netresearchgate.net A third carboxylate group provides a bridging bond to the second nickel atom, resulting in a distorted octahedral coordination around each Ni(II) ion, completed by two water molecules. researchgate.netresearchgate.net

Another well-characterized complex is the dimeric ammonium (B1175870) diaquocitratonickelate(II) dihydrate, (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O. This compound is also triclinic, with a structure featuring centrosymmetric dimers. researchgate.net The nickel-oxygen bond lengths in this complex have been precisely measured, revealing the coordination environment of the nickel ion. researchgate.net

Furthermore, the thermal decomposition of nickel citrate can lead to the formation of Ni-NiO composite nanoparticles. XRD analysis of these materials confirms the presence of face-centered cubic (fcc) nickel, with characteristic diffraction peaks corresponding to the (111), (200), (220), (311), and (222) crystallographic planes. researchgate.nete3s-conferences.org The relative intensities of these peaks provide information about the crystalline nature of the nickel nanoparticles. e3s-conferences.orgijtrd.com

Interactive Table: Crystal Data for Nickel Citrate Complexes

CompoundFormulaCrystal SystemSpace GroupKey Structural FeatureReference
Potassium Nickel Citrate TetrahydrateK₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂OTriclinicCentrosymmetric dimers, tridentate citrate researchgate.netresearchgate.net
Ammonium Diaquocitratonickelate(II) Dihydrate(NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂OTriclinic-Centrosymmetric dimers researchgate.net
Ammonium Dicitratonickelate(II) Dihydrate(NH₄)₄[Ni(Hcit)₂]·2H₂OMonoclinicP2₁/aOctahedral nickel geometry researchgate.net
Nickel-Iron Citrate HydrateNi₃Fe₆O₄(C₆H₆O₇)₈·6H₂OAmorphous-Precursor to Trevorite (NiFe₂O₄) wikipedia.org
Nickel Citrate DecahydrateNi₃(C₆H₅O₇)₂·10H₂OCrystalline-- wikipedia.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in nickel citrate complexes and their coordination to the nickel ion.

The FTIR spectra of nickel citrate complexes are characterized by distinct absorption bands corresponding to the vibrations of the citrate ligand. researchgate.netnih.gov In aqueous solutions, the deprotonation of the carboxylic acid groups with increasing pH is evident in the FTIR spectra. researchgate.net The appearance of strong antisymmetric and symmetric carboxylate stretching bands confirms the coordination of the deprotonated carboxylic groups to the nickel ion. researchgate.net For instance, in Ni-Citrate solutions at pH values of 3.4, 5.1, and 8.7, absorption bands associated with the antisymmetric carboxylate stretch are observed around 1602 cm⁻¹ and 1567 cm⁻¹, while the symmetric stretch appears near 1413 cm⁻¹. researchgate.net

The FTIR spectrum of solid K₂[Ni(cit)(H₂O)₂]₂·4H₂O has been analyzed in detail, providing a model for understanding Ni(II)/citrate interactions. nih.gov The thermal decomposition of nickel citrate into Ni-NiO composites can also be monitored by FTIR, which helps in identifying the removal of the organic citrate precursor. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectra of citric acid and its complexes show characteristic bands that can be used for quantitative analysis. researchgate.netchemicalbook.com For example, the Raman spectrum of solid citric acid displays numerous sharp bands, which become broader and may shift in aqueous solution due to intermolecular interactions. researchgate.net

Interactive Table: Key FTIR Bands for Nickel Citrate Complexes

Wavenumber (cm⁻¹)AssignmentSignificanceReference
~1711C=O stretch of carboxylic acidIndicates undissociated carboxylic groups researchgate.net
1602, 1567Antisymmetric carboxylate stretchEvidence of coordinated deprotonated carboxyl groups researchgate.net
1413Symmetric carboxylate stretchEvidence of coordinated deprotonated carboxyl groups researchgate.net
~1216C-O stretch of carboxylic acidIndicates undissociated carboxylic groups researchgate.net

Electron Microscopy (SEM, TEM, FE-SEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of nickel citrate-derived materials.

Field Emission Scanning Electron Microscopy (FE-SEM) of Ni-NiO composites formed from the thermal decomposition of nickel citrate reveals a porous network of particles with a cauliflower-like morphology. researchgate.net Scanning Electron Microscopy (SEM) images of nickel nanoparticles synthesized via a chemical reduction method using a citrate complex show agglomerated entities with varying morphologies, such as flower-like and dendritic shapes, depending on the synthesis conditions. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the determination of particle size and distribution. For Ni-NiO composites, TEM analysis has shown that the particle sizes can be controlled by the calcination temperature, ranging from 4–21 nm at 400 °C to 8–50 nm at 700 °C. researchgate.net TEM has also been used to characterize the size of nickel nanoparticles produced by other methods, revealing average diameters of around 40 nm and 65 nm in different studies. researchgate.netresearchgate.net

Elemental and Compositional Analysis (AAS, EDX, XPS)

Determining the elemental composition and surface chemistry of nickel citrate and its derivatives is crucial for a complete characterization.

Atomic Absorption Spectroscopy (AAS) has been used to determine the bulk elemental composition of nickel citrate complexes, confirming the ratios of nickel and other elements. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, confirms the purity of synthesized nickel nanoparticles by identifying the elements present in the sample. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. XPS has been employed to characterize the surface of Ni-NiO composites, helping to understand the oxidation state of nickel. researchgate.net Potentiometric and XPS studies have shown that nickel-citrate can form different complexes through varied coordination of the hydroxyl group. researchgate.net

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area and porosity of materials. This is particularly important for applications in catalysis and adsorption, where a high surface area is often desirable.

The BET surface area of a nickel-citric acid coordination polymer has been measured to be 22.65 m²/g, with a pore volume of 0.11 cm³/g and a pore diameter of 19.34 nm. nih.gov Such measurements are critical for understanding the material's potential performance in applications that depend on surface interactions.

Thermal Analysis Techniques (TG/DTA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of materials.

TGA of a nickel-citric acid coordination polymer shows two main weight loss stages. The first, between 50–270 °C, is attributed to the release of adsorbed water and DMF solvent. The second major weight loss, occurring between 270–340 °C, corresponds to the decomposition of the citric acid ligand, indicating a thermal stability of up to approximately 270 °C. nih.gov

The thermal decomposition of nickel citrate in air has been studied to produce Ni-NiO composite nanoparticles. Thermal analysis helps in selecting the appropriate calcination temperatures to achieve the desired composition and properties of the final material. researchgate.net For instance, the decomposition of a green crystalline nickel citrate, Ni₃(C₆H₅O₇)₂·10H₂O, starts at 333 K (60 °C) and it melts at 529 K (256 °C). wikipedia.org An amorphous nickel iron citrate begins to decompose above 200 °C. wikipedia.org

Advanced Spectroscopic Methods (UV-Vis, XANES, EXAFS) for Electronic Structure and Local Environment

Advanced spectroscopic techniques provide deeper insights into the electronic structure and local atomic environment of nickel in citrate complexes.

UV-Visible (UV-Vis) spectroscopy is sensitive to the electronic transitions within the d-orbitals of the nickel ion. The UV-Vis spectra of nickel-citrate solutions show a significant blueshift of the d-d transition for the octahedrally coordinated nickel ion as the pH of the solution increases. researchgate.net This shift is indicative of the progressive substitution of water ligands by the stronger citrate ligands. researchgate.net The reflectance spectrum of crystalline K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O shows maxima at 393 nm and 670 nm, which is consistent with the 1:1 nickel-citrate complex in dilute solution. researchgate.net

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for probing the local coordination environment and electronic structure of metal ions in both crystalline and amorphous materials. These techniques have been applied to study the structure of nickel sites in various complexes, providing detailed information on bond distances, coordination numbers, and the identity of neighboring atoms. acs.org

V. Thermal Decomposition Pathways and Derived Materials

Mechanism of Thermal Decomposition of Citrate (B86180) Precursors

The thermal decomposition of nickel citrate precursors is a complex, multi-step process involving dehydration, decomposition of the organic citrate moiety, and the formation of the final inorganic product. The exact pathway and intermediate species can be influenced by factors such as the heating rate, atmosphere, and the specific composition of the citrate complex.

Intermediate Product Formation

The thermal decomposition of metal citrates, including nickel citrate, generally proceeds through several key stages. Initially, the precursor undergoes dehydration, where physically adsorbed and coordinated water molecules are removed. This is typically followed by the decomposition of the citrate ligand itself.

Investigations into the thermal decomposition of various metal citrates suggest a common pathway involving the formation of intermediate organic species. Upon further heating, the citrate can be transformed into an aconitate intermediate. This aconitate species is then believed to decompose into citraconate before the final breakdown into gaseous products and the solid inorganic residue. The formation of these intermediates is a critical step that influences the subsequent formation and characteristics of the final nanomaterial.

Gaseous Decomposition Products

The thermal decomposition of the citrate precursor results in the evolution of various gaseous byproducts. The composition of these gases is dependent on the decomposition temperature and the surrounding atmosphere. Common gaseous products identified during the thermal decomposition of metal citrates include carbon dioxide (CO₂), carbon monoxide (CO), and acetone. In some cases, the decomposition in an inert atmosphere can also lead to the formation of elemental carbon, which can act as an in-situ reducing agent, influencing the final oxidation state of the nickel. The analysis of these gaseous products, often carried out using techniques like mass spectrometry coupled with thermogravimetric analysis (TG-MS), provides valuable insights into the decomposition mechanism and reaction kinetics.

Synthesis of Nickel Oxide (NiO) and Nickel (Ni) Nanomaterials

Nickel citrate serves as an excellent precursor for the synthesis of both nickel oxide (NiO) and metallic nickel (Ni) nanoparticles. The final product is largely determined by the conditions of the thermal treatment, particularly the temperature and the gaseous atmosphere.

Controlled Morphology and Particle Size via Thermal Treatment

The thermal decomposition of nickel citrate allows for significant control over the morphology and particle size of the resulting nickel oxide nanoparticles. By carefully manipulating the calcination temperature, it is possible to tailor these properties for specific applications. Generally, an increase in the calcination temperature leads to an increase in the average particle size of the NiO nanoparticles due to enhanced grain growth and sintering at higher thermal energies. For instance, studies have shown that increasing the calcination temperature can lead to a predictable increase in the crystallite size of the synthesized NiO.

Calcination Temperature (°C)Resulting NiO Particle Size (nm)
3504
5509

This table presents illustrative data on the effect of calcination temperature on the particle size of copper-doped NiO nanoparticles prepared by a wet-chemical method, demonstrating the general trend of increasing particle size with higher temperatures.

Formation of Ni-NiO Composite Nanoparticles

Under specific thermal decomposition conditions, it is possible to synthesize composite nanoparticles consisting of both metallic nickel and nickel oxide (Ni-NiO). The formation of the metallic nickel phase is often attributed to the in-situ reduction of initially formed NiO by the carbonaceous residue from the decomposition of the citrate ligand, especially under inert or reducing atmospheres.

Research has demonstrated that the thermal decomposition of nickel citrate in air can lead to the formation of Ni-NiO composites, with the Ni-NiO composite starting to form at a calcination temperature of 300 °C. researchgate.net The ratio of Ni to NiO in the composite can be controlled by adjusting the pretreatment temperature. researchgate.net This control over the composition is crucial for applications where the synergistic properties of both metallic nickel and nickel oxide are desired. The particle size of these composite nanoparticles can also be tuned by the thermal treatment conditions. researchgate.net

Calcination Temperature (°C)Particle Size Range of Ni-NiO Composite (nm)
4004–21
7008–50

This table shows the particle size of Ni-NiO composite nanoparticles obtained from the thermal decomposition of nickel citrate at different temperatures, as determined by transmission electron microscopy (TEM). researchgate.net

Preparation of Mixed Metal Oxides and Ferrites (e.g., Ni-Mn, NiFe₂O₄, LaNiO₃)

The citrate precursor method is a powerful technique for the synthesis of complex mixed metal oxides and ferrites. The ability to achieve a homogeneous mixture of different metal ions at the atomic level within the citrate gel is a key advantage, leading to the formation of phase-pure materials at relatively lower temperatures compared to traditional solid-state reaction methods.

The citrate-gel and polymeric precursor methods are commonly employed variations. In the citrate-gel method, metal nitrates and citric acid are dissolved in a solvent, and upon evaporation, a viscous gel is formed. This gel is then decomposed at elevated temperatures to yield the desired mixed oxide. The polymeric precursor method, an extension of the citrate method, involves the addition of a polyhydroxy alcohol like ethylene (B1197577) glycol to form a polyester (B1180765) network, which further ensures the homogeneity of the metal cations.

Synthesis of Ni-Mn Mixed Oxides: The citrate sol-gel route has been successfully used to synthesize mixed ternary spinel-type oxides such as MnxNi1-xCo2O4. uj.ac.za By using metal acetates as precursors and citric acid and ethylene glycol as chelating agents, it is possible to control the structure and particle size of the resulting nanoparticles. uj.ac.za

Synthesis of Nickel Ferrite (B1171679) (NiFe₂O₄): The citrate precursor technique is a well-established method for producing nanocrystalline nickel ferrite (NiFe₂O₄). unijourn.com A solution containing nickel and iron nitrates is mixed with citric acid, and the subsequent thermal decomposition of the dried gel leads to the formation of the spinel ferrite phase. unijourn.com The stoichiometry of the precursor can be confirmed through chemical analysis, ensuring the formation of the desired NiFe₂O₄ compound. unijourn.com

Precursor ComponentPercentage (%)
Ni8.03
Fe15.20
H₂O4.86
Citrate71.90

This table shows the chemical analysis of a nickel-iron citrate precursor, confirming the stoichiometry as Ni₃Fe₆O₄(C₆H₆O₇)₈·6H₂O. unijourn.com

Synthesis of Lanthanum Nickelate (LaNiO₃): The polymeric precursor method, a modification of the citrate method, is effective for synthesizing perovskite oxides like lanthanum nickelate (LaNiO₃). In this process, a nickel citrate solution is prepared and mixed with lanthanum nitrate (B79036). The addition of ethylene glycol facilitates the formation of a polymeric gel, which upon calcination at temperatures as low as 600 °C, can yield single-phase LaNiO₃. researchgate.net The calcination temperature influences the crystallite size of the final product. mdpi.com

Calcination Temperature (°C)Crystallite Size of LaNiO₃ (nm)
60010.5
80016.3

This table illustrates the effect of calcination temperature on the crystallite size of LaNiO₃ synthesized by the EDTA-citrate complexing method. mdpi.com

Vi. Advanced Applications in Materials Science

Nanomaterials Synthesis and Engineering

The use of nickel citrate (B86180) complexes is instrumental in the bottom-up fabrication of nickel-based nanostructures. Citric acid's role extends beyond that of a simple chelating agent; it can also act as a fuel in combustion synthesis, a stabilizer preventing particle agglomeration, and a template for creating porous architectures.

In the synthesis of nickel nanoparticles (NiNPs), citric acid acts as both a chelating agent and a stabilizer. jst.go.jp In sol-gel processes, nickel nitrate (B79036) is often used as the nickel precursor, which reacts with citric acid to form nickel citrate complexes in solution. mdpi.com This method allows for the homogeneous mixing of metal ions at the atomic level. jst.go.jp The subsequent thermal treatment, such as calcination, decomposes the citrate complex to yield nickel or nickel oxide nanoparticles. The molar ratio of citric acid to the nickel salt is a critical parameter that influences the size and phase of the resulting nanoparticles. For instance, in the synthesis of Ni/NiO nanocomposites, varying the mole ratio of nickel nitrate to citric acid from 1:1 to 1:8 resulted in a decrease in the average particle size from approximately 70 nm to 40 nm. mdpi.com At lower ratios, a mixture of ferromagnetic Ni and NiO is formed, while higher ratios tend to produce a single phase of NiO. mdpi.com

Citric acid also plays a crucial role as a stabilizing and sometimes a reducing agent. It can prevent the agglomeration of newly formed nanoparticles, leading to well-dispersed particles with controlled sizes. scirp.org In some synthesis routes, citric acid acts as a weaker, intermediate reductant, which can be beneficial for controlled deposition on a substrate. scirp.org

The formation of nickel nanowires can also be facilitated by processes involving citrate. In electroless deposition, trisodium (B8492382) citrate is used as a complexing agent to control the deposition reaction of nickel. nih.gov By adjusting the concentration of the citrate complex, the formation of nanowires with diameters ranging from 100-370 nm and lengths of several dozen micrometers has been achieved. nih.gov The citrate complex helps to prolong the deposition reaction, which is critical for the anisotropic growth required for nanowire formation. nih.gov

Table 1: Influence of Citric Acid on Nickel Nanoparticle Synthesis

Synthesis Method Role of Citric Acid Nickel Precursor Key Finding Resulting Material Average Size Reference
Sol-Gel Gelling Agent Nickel Nitrate Mole ratio affects particle size and composition. Ni/NiO Nanocomposite 40-70 nm mdpi.com
Ultrasonic Alcohol Reducing & Stabilizing Agent Not specified Prevents agglomeration, leading to hierarchical structures. Spherical Nanoparticle Aggregates 254 nm (secondary particles) scirp.org
Electroless Deposition Complexing Agent Nickel Chloride Controls deposition rate for nanowire formation. Nickel Nanowires 100-370 nm (diameter) nih.gov

Citric acid is widely employed in the creation of porous materials due to its role as a pore-forming agent or a fuel in combustion synthesis. In the sol-gel auto-combustion method, metal nitrates and citric acid are used to create a xerogel. nih.gov During heating, the auto-combustion of the citrate complex releases a significant amount of gases. nih.gov This rapid gas evolution acts as a template, creating a porous, sponge-like structure within the material. scientiaplena.org.br This technique has been used to prepare low-density porous Ni-Zn-Cu ferrites. nih.gov

Similarly, in the synthesis of porous Ni/SiO2 catalysts, citric acid is used as an organic additive. doi.org The spaces occupied by citric acid within the initial silica-nickel-citric acid composite turn into pores upon the elimination of the citric acid during calcination. doi.org This method allows for the formation of large mesopores, typically 5-10 nm in size. doi.org Furthermore, the formation of nickel citrate within the composite helps to suppress the aggregation of nickel species, leading to high nickel dispersion. doi.org

Another method, citric acid-addition ultrasonic spray pyrolysis (CA-USP), has been developed to synthesize porous particles for applications like solid oxide fuel cells (SOFCs). researchgate.net In this method, adding citric acid to the precursor solution results in the formation of submicron-sized, spherical, and highly porous particles with a sponge-like structure. researchgate.net The addition of citric acid has been shown to increase the specific surface area of materials like La0.8Sr0.2CoO3 (LSC) and La0.8Ca0.2MnO3 (LCM) particles. researchgate.net

Table 2: Citric Acid in the Synthesis of Porous Nickel-Containing Materials

Synthesis Method Role of Citric Acid Precursors Key Feature Resulting Structure Reference
Sol-Gel Auto-Combustion Fuel, Pore-former Metal Nitrates, Citric Acid Gas release during combustion creates pores. Low-density porous ferrite (B1171679) nih.gov
Sol-Gel with Additive Pore-former, Dispersing agent TEOS, Nickel Nitrate, Citric Acid Spaces occupied by citric acid become pores. Mesoporous Ni/SiO2 doi.org
Ultrasonic Spray Pyrolysis (CA-USP) Pore-former Metal Nitrates, Citric Acid Leads to sponge-like, porous, spherical particles. Porous NiO-GDC, LSC, LCM researchgate.net

Perovskite Materials Synthesis (e.g., Barium Nickel Titanium Oxide, LaNiO3)

The sol-gel method using citric acid as a chelating agent is a prominent technique for synthesizing complex oxide materials like perovskites, ensuring a homogeneous distribution of metal cations in the precursor gel. rsc.org This homogeneity is crucial for forming the desired single-phase perovskite structure at lower calcination temperatures compared to traditional solid-state reaction methods.

In the synthesis of Barium Nickel Titanium Oxide (Ba2NiTi5O13), a two-step sol-gel method employs citric acid as a stabilizer. scirp.orgresearchgate.net The addition of citric acid, with molar ratios relative to the metal ions varying from 0.5 to 4.0, was found to influence the morphology of the final particles, resulting in spheres, cubes, or rods. scirp.orgresearchgate.net This morphological control is attributed to the preferential absorption of citrate on specific crystal faces, guiding the particle growth. scirp.org

For the synthesis of Lanthanum Nickelate (LaNiO3), a perovskite with significant catalytic and electronic applications, the citrate sol-gel and related Pechini methods are widely used. doi.orgjcsp.org.pk In this process, lanthanum and nickel nitrates are dissolved in a solution containing citric acid. jcsp.org.pk The citrate ions form complexes with the La³⁺ and Ni²⁺ cations. Upon heating, a solid amorphous citrate precursor is formed, which is then calcined at temperatures around 800°C to yield the crystalline LaNiO3 perovskite phase. doi.orgjcsp.org.pk The choice of chelating agent and solvent can affect the properties of the resulting LaNiO3 nanopowders. jcsp.org.pk The EDTA-citrate complexing method is another variation that allows for the formation of LaNiO3 at temperatures as low as 600°C. mdpi.com

Table 3: Citric Acid Assisted Synthesis of Perovskite Materials

Material Synthesis Method Role of Citric Acid Precursors Key Finding Reference
Barium Nickel Titanium Oxide (Ba2NiTi5O13) Sol-Gel Stabilizer, Morphology control Ba(OH)2·H2O, Ni(CH3COO)2·4H2O, Ti(OPr)4, Citric Acid Citric acid concentration affects particle morphology (spheres, cubes, rods). scirp.orgresearchgate.net
Lanthanum Nickelate (LaNiO3) Sol-Gel Combustion Complexing Agent La(NO3)3·6H2O, Ni(NO3)2·6H2O, Citric Acid Enables formation of single-phase perovskite at high temperatures. jcsp.org.pk
Lanthanum Nickelate (LaNiO3) EDTA-Citrate Complexing Complexing Agent Lanthanum and Nickel salts, EDTA, Citric Acid Allows for lower calcination temperatures (600°C) to form the perovskite phase. mdpi.com

Fabrication of Multi-component and Alloyed Materials (e.g., Ni-Co, Ni-Mo)

Citric acid and its salts are extensively used in both wet chemical synthesis and electrochemical deposition methods for producing multi-component and alloyed materials containing nickel. The complexing ability of citrate ions is key to controlling the co-deposition and uniform integration of different metal ions.

In the synthesis of nickel-cobalt (B8461503) oxide (NiCo2O4) nanoparticles via a self-combustion method, citric acid can be used as a solvent and fuel. researchgate.net The use of citric acid was found to produce materials with ferrimagnetic properties. researchgate.net However, its use could also lead to the presence of a separate NiO phase alongside the desired NiCo2O4 spinel structure, indicating that the reaction conditions must be carefully controlled. researchgate.net

For the fabrication of nickel-molybdenum (B8610338) (Ni-Mo) alloys, citric acid plays a crucial role in both sol-gel synthesis and electrodeposition. In the sol-gel approach, citric acid acts as a complexing agent for nickel and molybdenum precursors (e.g., nickel nitrate and ammonium (B1175870) molybdate). researchgate.netosti.gov The resulting gel is then calcined and reduced in a hydrogen atmosphere to form the Ni-Mo alloy. osti.gov This method can produce various alloy phases, including Ni(Mo) solid solutions, Ni4Mo, and NiMo, depending on the initial stoichiometry and reduction temperature. osti.gov

In the electrodeposition of Ni-Mo alloys, citrate baths are commonly used because citrate ions form stable complexes with both Ni²⁺ and molybdate (B1676688) ions, facilitating their induced co-deposition. jst.go.jpnd.edu Citric acid helps to stabilize the pH of the electrolyte and prevents the formation of undesirable heteropolymolybdate clusters. jst.go.jp However, the concentration of citric acid must be optimized, as high concentrations can lead to the formation of different Ni(II)-citrate complexes that decrease current efficiency. jst.go.jp The composition and properties of the electrodeposited Ni-Mo coatings, which are valuable for applications like hydrogen evolution reactions, are highly dependent on the parameters of the citrate-based electrolyte. nd.edu

Table 4: Role of Citric Acid in Ni-Co and Ni-Mo Alloy Fabrication

Material Fabrication Method Role of Citric Acid Precursors/Components Key Aspect Reference
Nickel Cobalt Oxide (NiCo2O4) Self-Combustion Solvent, Fuel Nickel and Cobalt salts, Citric Acid Influences magnetic properties; can lead to co-existing NiO phase. researchgate.net
Ni-Mo Alloy Gel-Combustion Complexing Agent Ammonium Molybdate, Nickel Nitrate, Citric Acid Forms oxide precursors that are reduced to form various Ni-Mo alloy phases. osti.gov
Ni-Mo Alloy Electrodeposition Complexing Agent, pH Stabilizer Nickel Salt, Sodium Molybdate, Citric Acid Facilitates induced co-deposition of Ni and Mo; concentration is critical. jst.go.jp
Ni-Mo Bimetallic Carbide Sol-Gel Complexing Agent Nickel and Molybdenum salts, Citric Acid Creates precursors for carburization, leading to catalysts with high surface area. researchgate.net

Vii. Catalytic Applications

Heterogeneous Catalysis Using Nickel-Derived Materials

Materials derived from citric acid nickel salt are effective heterogeneous catalysts, primarily due to the fine control over the size and dispersion of nickel nanoparticles that the citrate (B86180) ligand allows during catalyst preparation.

Nickel-citric acid coordination polymers (Ni-CP) have been identified as efficient and reusable heterogeneous catalysts for multicomponent reactions (MCRs). mdpi.comnd.edu MCRs are highly valuable in organic synthesis as they offer a streamlined approach to building complex molecular architectures in a single step, which is both time and energy-efficient. mdpi.com

In one study, a Ni-CP was synthesized and characterized, revealing a porous microstructure with a good Brunauer-Emmett-Teller (BET) surface area. mdpi.comnd.edu This catalyst proved effective in the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives. mdpi.com For the synthesis of polyhydroquinolines, the reaction of 4-chlorobenzaldehyde (B46862) was used as a model to optimize the reaction conditions. It was found that the reaction did not proceed in the absence of the Ni-CP catalyst, highlighting its essential role. mdpi.com The catalyst was recoverable and could be reused multiple times without a significant drop in its catalytic activity. mdpi.comnd.edu

Table 1: Catalytic Performance of Ni-CP in the Synthesis of Polyhydroquinolines

Entry Catalyst Amount (mg) Solvent Temperature (°C) Time (h) Yield (%)
1 0 Ethanol 80 12 No reaction
2 5 Ethanol 80 1.5 97
3 3 Ethanol 80 3 85
4 7 Ethanol 80 1.5 97
5 5 Methanol 80 2 90
6 5 Water 80 5 70
7 5 Solvent-free 80 4 80

Data sourced from a study on Ni-citric acid coordination polymer as a practical catalyst for multicomponent reactions. mdpi.com

The proposed mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives suggests that the Ni-CP acts as a Lewis acid, activating the aldehyde reactant. researchgate.net

The dry reforming of methane (B114726) (DRM), which converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of hydrogen and carbon monoxide), is a significant industrial process. researchgate.netuq.edu.au Nickel-based catalysts are widely used for DRM due to their high activity and low cost. mdpi.com However, they are prone to deactivation from carbon deposition (coking) and sintering of nickel particles at the high temperatures required for the reaction. researchgate.netbohrium.com

The use of citric acid in the preparation of supported nickel catalysts has been shown to mitigate these issues. researchgate.netCurrent time information in Bangalore, IN. When citric acid is used as a complexing agent during the synthesis of Ni-supported catalysts, it facilitates the formation of smaller, more highly dispersed nickel particles with a stronger interaction with the support. Current time information in Bangalore, IN. For instance, in a study using SBA-15 as a support, the Ni/SBA-15-M-C catalyst prepared with citric acid exhibited smaller Ni particle sizes compared to the catalyst prepared without it (Ni/SBA-15-M). Current time information in Bangalore, IN. This resulted in superior anti-coking and anti-sintering properties during the DRM reaction, leading to higher stability and sustained catalytic activity. Current time information in Bangalore, IN.

Similarly, modifying the preparation of Ni catalysts on a Mg-Al mixed oxide support with citric acid significantly slowed the coking rate and reduced the size of NiO-like domains that are prone to agglomeration. researchgate.net Another approach involves a microwave-induced self-combustion method to prepare nickel-based catalyst precursors, where citric acid can be used as a fuel. mdpi.com Although the heat release with citric acid was slower compared to other fuels like glycine, it influenced the crystallinity and particle size of the resulting catalyst. mdpi.com

Table 2: Comparison of Ni-based Catalysts for Dry Reforming of Methane

Catalyst Preparation Method Support Key Finding Reference
Ni/SBA-15-M-C Physical mixing with citric acid SBA-15 Smaller Ni particles, superior anti-coking and anti-sintering Current time information in Bangalore, IN.
Ni/Mg-Al mixed oxide Modified with citric acid Mg-Al mixed oxide Slower coking rate, reduced NiO agglomeration researchgate.net

Electrocatalysis

Materials derived from this compound are also showing promise as electrocatalysts for key energy-related reactions, including the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER), and the reduction of nitrogen to ammonia (B1221849). The presence of citrate in the synthesis or deposition bath often influences the morphology, crystal structure, and ultimately, the catalytic performance of the resulting nickel-based materials.

The electrochemical hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel from water. Nickel-based materials are attractive, low-cost alternatives to precious metal catalysts like platinum. mdpi.comresearchgate.net The use of citrate baths for the electrodeposition of nickel catalysts has been shown to enhance their HER performance in alkaline media. mdpi.comnih.gov

In a comparative study, nickel electrocatalysts were deposited on pencil graphite (B72142) from both a conventional Watts bath and an alkaline citrate bath using a pulsed current method. mdpi.comnih.gov The catalysts deposited from the citrate bath exhibited a finer, more uniform, and nanocrystalline microstructure. mdpi.com The best performing catalyst, deposited from the citrate bath at 50 mA cm⁻² and 40 °C, showed a lower overpotential and higher exchange current density compared to those from the Watts bath and pure nickel wire. mdpi.comnih.gov This improved performance is attributed to the complexing effect of trisodium (B8492382) citrate, which influences the nucleation and growth of the nickel deposit, leading to a larger active surface area and enhanced HER kinetics. mdpi.com

Table 3: Electrochemical Parameters for Ni Electrocatalysts in 1 M KOH

Electrocatalyst Deposition Bath Overpotential at 10 mA cm⁻² (mV) Overpotential at 100 mA cm⁻² (mV) Exchange Current Density (mA cm⁻²) Tafel Slope (mV dec⁻¹) Reference
Ni-PGE-C5 Citrate -210 -386 0.93 -208 mdpi.comnih.gov
Ni wire - ~-200 - - - mdpi.com

Ni-PGE-C5 refers to the Ni electrocatalyst deposited from the citrate bath at 50 mA cm⁻² and 40 °C on a pencil graphite electrode.

The dissociation of nickel-citrate complexes is considered a rate-determining step in the reduction of nickel, and this process can be catalyzed by the hydrogen evolution reaction itself. nih.gov

For instance, NiO nanoparticles have been synthesized via a sol-gel method using nickel nitrate (B79036) as a precursor and citric acid as a gelling agent. researchgate.net The molar ratio of nickel nitrate to citric acid was found to significantly influence the formation of the Ni/NiO nanocomposite. researchgate.net In another study, mesoporous NiO was prepared and compared to a bulk-NiO synthesized using a modified sol-gel method with citric acid. mdpi.com The mesoporous structure, with a larger surface area and a higher density of Ni³⁺ and O⁻ species, exhibited superior OER performance with a lower overpotential. mdpi.com

Silver/nickel oxide (Ag/NiO) nanocomposites produced via a citrate sol-gel route also demonstrated excellent OER activity in alkaline medium. researchgate.netdntb.gov.ua The synthesized NiO, even without silver, showed a remarkably low overpotential, which was attributed to the synthesis method. researchgate.net Furthermore, citric acid is used in the sol-gel synthesis of complex perovskite oxides containing nickel, such as Ba₀.₅Sr₀.₅Co₀.₈Fe₀.₂O₃-δ (BSCF), which are highly active OER catalysts. uq.edu.au

Table 4: OER Performance of Nickel-Based Catalysts

Catalyst Synthesis Method Electrolyte Overpotential at 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Reference
meso-NiO Template method 1.0 M KOH 132 (vs Ag/AgCl) ~60 mdpi.com
bulk-NiO Sol-gel with citric acid 1.0 M KOH >132 (vs Ag/AgCl) ~75 mdpi.com
NiO Citrate sol-gel 0.1 M KOH 262 - researchgate.net

The electrochemical nitrogen reduction reaction (NRR) to produce ammonia under ambient conditions is a highly sought-after alternative to the energy-intensive Haber-Bosch process. While direct electrocatalysis by a simple this compound has not been extensively reported, citric acid plays a crucial role as a chelating agent in the synthesis of more complex nickel-containing catalysts for ammonia synthesis.

In the preparation of quaternary metal nitrides like (Ni,M)₂Mo₃N (where M = Cu or Fe), a citrate-gel method is employed. rsc.orgsoton.ac.uk This method allows for the synthesis of single-phase solid solutions. The oxide intermediates formed from the citrate gel process can be converted to the active metal nitride catalyst in-situ under the ammonia synthesis gas stream (H₂/N₂). rsc.org These in-situ formed catalysts have shown higher activity for ammonia synthesis compared to those pre-nitrided in ammonia. rsc.orgsoton.ac.uk The rate of ammonia synthesis was found to be dependent on the composition and surface area of the resulting nitride catalyst. rsc.org

While the focus of these studies is on thermocatalytic ammonia synthesis, Ni₂Mo₃N has also been noted as an active electrocatalyst for ammonia synthesis. rsc.orgsoton.ac.uk The use of citric acid in the precursor synthesis is key to achieving the desired homogeneous, nanocrystalline structure of the final catalyst.

Additionally, citric acid has been used in the preparation of bimetallic copper/nickel nanoparticles on biochar, which have applications in catalysis, including nitrate reduction to ammonia. mdpi.com While this is not direct NRR, it highlights the utility of citrate-assisted synthesis for creating catalytically active nickel-containing materials for nitrogen-related chemical transformations.

General Aspects of Nickel Catalysis

Nickel's catalytic prowess stems from a combination of fundamental properties that distinguish it from other transition metals. acs.org As a first-row transition metal, it is relatively electropositive and has a small atomic radius, leading to short bond lengths with ligands. nih.gov This electropositivity facilitates oxidative addition, a key step in many catalytic cycles where the nickel center's oxidation state increases, for example, from Ni(0) to Ni(II). nih.gov This property allows nickel catalysts to activate even less reactive electrophiles like phenol (B47542) derivatives and aryl fluorides. nih.gov

Compared to its Group 10 counterpart, palladium, nickel exhibits several complementary features. For instance, reductive elimination can be more challenging in nickel complexes, while β-hydride elimination tends to be slower. acs.orgnih.gov This slower rate of β-hydride elimination is advantageous in reactions where this pathway is an undesirable side reaction. nih.gov

A defining characteristic of nickel is its access to multiple, readily available oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govsigmaaldrich.com While many reactions proceed through a typical Ni(0)/Ni(II) cycle, the accessibility of Ni(I) and Ni(III) states opens up different modes of reactivity, often involving radical mechanisms. nih.gov This allows for catalytic cycles based on Ni(I)/Ni(III) or even cycles where nickel remains in the Ni(I) state throughout. nih.govnih.gov This versatility enables nickel to catalyze a wide array of transformations, including cross-couplings, cyclizations, and multicomponent couplings, by coordinating with and activating unsaturated organic molecules. acs.org

**7.3.1. Activation of Small Molecules (CO, NO, H₂) **

The activation of small, abundant molecules such as carbon monoxide (CO), nitric oxide (NO), and hydrogen (H₂) is a critical area of catalysis with significant economic and ecological implications. nih.govacs.org Nickel complexes have demonstrated considerable potential in this field, largely due to the metal's ability to engage in multi-electron redox processes. osti.gov

In several catalytic cycles proposed for nickel-containing enzymes, the nickel(I) oxidation state plays a pivotal role in small-molecule activation. nih.govacs.org This has inspired synthetic chemists to explore the potential of complex nickel(I) units for these transformations. nih.govacs.org For example, nickel hydride pincer complexes have been investigated for the activation of nitrous oxide (N₂O), an isoelectronic molecule to carbon dioxide (CO₂). rsc.org A proposed pathway for N₂O activation involves the nucleophilic attack of a metal-bound hydride on the terminal nitrogen of N₂O. rsc.org

The activation of H₂ is another key process. Research has shown that nitrogen-doped carbon layers encapsulating nickel catalysts can promote the spontaneous dissociation of H₂. cas.cn Similarly, Frustrated Lewis Pairs (FLPs), which feature a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, can activate H₂ and other small molecules like CO and NO through the cooperative action of the Lewis centers. mdpi.com The design of polynuclear nickel architectures is a strategy aimed at mediating the multi-electron redox processes necessary for the efficient activation of small molecule substrates. osti.gov

Role of Nickel Centers and Ligand Tuning

The catalytic performance of a nickel complex is profoundly influenced by the electronic environment and steric properties of the nickel center, which can be precisely controlled by modifying the surrounding ligands. mdpi.com Ligands are crucial for stabilizing the active nickel species and influencing the reaction rate and selectivity through specific interactions in the transition state. incatt.nl

A wide variety of ligands are employed in nickel catalysis. Strong σ-donating ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), are often used in typical Ni(0)/Ni(II) catalytic cycles. incatt.nl In contrast, nitrogen-based ligands like bipyridines and pincer ligands are frequently preferred for radical-type reactions, as many of these ligands are redox-active and can stabilize open-shell paramagnetic nickel intermediates. incatt.nlrsc.org The strategy of using the redox capabilities of the ligand itself allows the nickel center to avoid unfavorable oxidation states, facilitating smooth catalysis. rsc.org

The choice of ligand can be tailored to achieve specific outcomes:

Phosphine (B1218219) Ligands: The steric and electronic properties of phosphine ligands can be easily tuned. incatt.nl For instance, bulky Buchwald-type phosphines have been studied to establish structure-reactivity relationships in nickel-catalyzed cross-coupling reactions. incatt.nl

N-Heterocyclic Carbene (NHC) Ligands: NHC–Ni catalysts often show improved activity and complementary selectivities compared to phosphine-based systems. nih.gov However, they can be sensitive to stoichiometry, and the strong σ-donating character of NHCs can make the reduction to the active Ni(0) or Ni(I) forms inefficient. nih.gov To address this, stable, well-defined NHC–Ni(0) precatalysts have been developed using electron-withdrawing alkenes as stabilizing ligands. nih.gov

α-Diimine Ligands: In ethylene (B1197577) polymerization, α-diimine nickel(II) complexes are pivotal. mdpi.com By strategically incorporating bulky groups and substituents with varied electronic characteristics onto the ligand framework, researchers can modulate steric protection and the electronic environment at the metal center, thereby controlling the properties of the resulting polymer. mdpi.com

This ability to fine-tune the catalyst through ligand modification is a cornerstone of modern nickel catalysis, enabling the development of highly specialized and efficient catalytic systems. acs.org

Studies on Catalytic Efficiency and Stability

The efficiency and stability of nickel-based catalysts are critical for their practical application. Numerous studies have focused on enhancing these properties through various strategies, including catalyst support selection, the use of bimetallic formulations, and catalyst encapsulation.

Catalyst supports play a significant role. For CO₂ methanation, Ni/CeO₂ catalysts have shown high stability and selectivity compared to those supported on TiO₂, Al₂O₃, and Y₂O₃. nih.gov Similarly, Ni/ZrO₂ catalysts exhibited excellent long-term stability and high CO₂ conversion, attributed to the presence of tetragonal zirconia and a strong nickel-support interaction. nih.govresearchgate.net

Catalytic Performance in CO₂ Methanation
CatalystSupportKey FindingSource
NiCeO₂Highest CO₂ conversion and stability among tested supports (TiO₂, Al₂O₃, Y₂O₃). nih.gov
20% NiZrO₂Best catalytic activity and long-term stability; CO₂ conversion positively correlated with temperature. nih.govresearchgate.net
NiAl₂O₃-SiO₂Better Ni dispersion and performance (82.38% CO₂ conversion at 350°C) compared to single supports. nih.gov
10 wt% NiAl₂O₃-ZrO₂Enhanced nickel dispersion and oxygen vacancies, leading to 77% CO₂ conversion at 340°C. mdpi.com

The addition of a second metal can also boost performance. Bimetallic catalysts, such as Ru-Ni, can improve CO₂ methanation efficiency by increasing the reducibility of metal oxides and the dispersion of active metal sites. mdpi.com The synergistic effect between Ni, Ir, and a MgAl₂O₄ support resulted in a catalyst with high activity and stability for dry reforming of methane (DRM). mdpi.com

Encapsulation is another effective strategy to improve stability. Encapsulating metallic nickel in a nitrogen-doped carbon-silica composite (SiO₂@Ni@NC) was shown to achieve 99.8% conversion of vanillin (B372448) at room temperature. cas.cn The carbon layer protects the active metal species from loss and enhances affinity for reactants, leading to improved catalytic activity and stability, allowing the catalyst to be reused multiple times. cas.cn

Studies on Nickel Catalyst Stability
Catalyst SystemReactionKey Stability FindingSource
SiO₂@Ni@NCVanillin HydrogenationCatalyst could be reused five times with minimal loss of activity. The carbon layer protects the metal. cas.cn
Ni/CeO₂-SiO₂-PDry Reforming of Methane (DRM)Stable in long-term tests at 700°C, showing superior low-temperature activity. mdpi.com
Ni/MSNCO₂ MethanationExcellent coke resistance and good stability over 200 hours on stream. nih.gov
α-diimine Ni(II)/EASCEthylene PolymerizationRemarkable thermal stability, maintaining high activity even at 80°C. mdpi.com

These studies highlight the ongoing efforts to develop robust, efficient, and cost-effective nickel catalysts for a wide range of industrial and synthetic processes. nih.gov

Viii. Electrochemical Applications

Electrodeposition Processes

In electroplating, nickel citrate (B86180) is utilized in bath formulations to control the availability of nickel ions (Ni²⁺) at the cathode surface. The citrate ion forms complexes with Ni²⁺, which affects the kinetics of the deposition process and, consequently, the morphology and properties of the electrodeposited nickel films.

The electrodeposition of nickel from a citrate solution is a complex process involving multiple steps. Investigations using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have elucidated the kinetic mechanism. In an acidic citrate bath, the process is understood to involve a two-step discharge of Ni(II) cations. An intermediate adsorbed complex, Ni(OH)ads, is formed during a reversible first step.

Detailed kinetic parameters for the electrode reaction in an acidic citrate bath have been determined experimentally.

Kinetic ParameterReported ValueSource
Tafel Slope (Cathodic Process)0.142 V/dec
Apparent Transfer Coefficient (α)0.49
Exchange Current Density (j₀)7.56 × 10⁻⁶ A/cm²
Reaction Order (with respect to Ni²⁺)1
Apparent Activation Energy50.3 kJ/mol

Both the concentration of citrate and the pH of the electroplating bath are critical parameters that significantly influence the deposition process and the quality of the resulting nickel coating.

Influence of Citrate Concentration: The citrate ion acts as a complexing agent, and its concentration affects the availability of free Ni²⁺ ions for reduction at the cathode. An increase in citrate concentration generally leads to a shift in the cathodic polarization curves to more negative values, indicating an inhibition effect. This is due to the decreased concentration of free Ni²⁺ ions as more nickel-citrate complexes are formed. These complexes can also be adsorbed onto the cathode surface, blocking active sites for nickel discharge. However, a higher citrate concentration can also lead to an increased molybdenum content in Ni-Mo alloy deposition.

Influence of pH: The pH of the citrate bath has a pronounced effect on cathodic polarization and the properties of the deposit.

Cathodic Polarization: Increasing the pH of the bath (from 3.1 to 6.0) increases cathodic polarization. Conversely, decreasing the pH can shift polarization curves to less negative values, which is attributed to an increase in the concentration of uncomplexed Ni²⁺ ions and a lower overpotential for the simultaneous hydrogen evolution reaction.

Current Efficiency: The cathodic current efficiency (CCE) is generally high (e.g., 91.7% under optimal conditions) and is only slightly affected by pH in the range of 4 to 6. Below a pH of 3.5, the current efficiency tends to be lower.

Deposit Hardness: The microhardness of the nickel deposits increases with a rise in the pH of the bath. Hard deposits with a nearly random crystal orientation are obtained in the pH range of 4 to 6. Coatings deposited at pH 3.0 have shown improved hardness compared to those deposited at lower pH values of 2.5 and 1.6.

The following table summarizes the operational parameters and their effects in a typical acidic nickel citrate bath.

ParameterConditionObserved EffectSource
pH Increased from 3.1 to 6.0Increased cathodic polarization; Increased microhardness
Decreased to < 3.5Decreased current efficiency and hardness
Current Density 2 A/dm² (optimal)High cathodic current efficiency (91.7%)
Temperature 25 °C (optimal)Sound and satisfactory nickel deposits

Nickel films electrodeposited from citrate-based baths exhibit distinct properties compared to those from traditional Watts baths. The use of citrate as a complexing agent influences the nucleation and growth of the deposit, leading to smoother and more uniform layers with a finer crystal structure.

Surface Morphology: Nickel coatings from citrate baths typically have a compact, globular surface and a nanocrystalline microstructure. This contrasts with the pyramid-shaped structures often seen in deposits from Watts baths. Scanning electron microscopy (SEM) analysis confirms these morphological features.

Microstructure and Orientation: The microstructure of deposits from a nickel citrate bath often shows a finer grain size and a nearly random crystal orientation. X-ray diffraction (XRD) studies have shown that the preferred orientation can be influenced by the bath pH; for example, changes in the (111)/(200) peak ratio are observed at different pH values.

Hardness: A significant characteristic of nickel films from citrate baths is their high microhardness. The microhardness can be more than double that of coatings deposited from a Watts bath (e.g., ~618 HV₀.₀₅ from a citrate bath compared to ~261 HV₀.₀₅ from a Watts bath). This increased hardness is attributed to the finer-grained, nanocrystalline structure of the deposit. The hardness is also influenced by bath composition and pH, with higher pH values generally resulting in harder deposits.

Applications in Energy Storage

Nickel citrate serves as a precursor in the synthesis of nanosized nickel oxide (NiO) powders, which are promising electrode materials for high-performance electrochemical capacitors (supercapacitors). The citrate gel process is a method used for this synthesis.

In this process, a nickel citrate gel precursor is formed, which is then thermally decomposed through calcination to produce NiO powders. The properties of the resulting nanosized nickel oxide are highly dependent on the synthesis conditions. Research has identified optimized processing conditions to be a calcination temperature of 400°C for 1 hour with a citric acid to nickel (CA/Ni) molar ratio of 1.2.

Materials produced under these conditions exhibit highly desirable characteristics for supercapacitor applications:

High Specific Surface Area: A high specific surface area of 181 m²/g has been achieved.

Nanoscale Particle Size: The resulting powders consist of particles in the range of 15–25 nm.

Pore Distribution: The material possesses a micropore diameter distribution between 4–10 nm.

When used as an electrode in various concentrations of KOH solutions, this nanosized nickel oxide exhibits both double-layer capacitance and Faradaic pseudocapacitance, demonstrating high cyclic stability and making it a promising material for advanced electrochemical capacitors.

Electrochemical Sensor Development

Nickel-based nanomaterials, including nickel oxides and hydroxides, are recognized for their electrocatalytic properties, which makes them suitable for use in the development of electrochemical sensors. These sensors are designed for the detection of various biological, environmental, and industrial analytes. Nickel nanoparticles facilitate faster electron transfer between the electrode surface and the target analyte, which is a key mechanism in the sensing process.

For instance, a highly sensitive electrochemical sensor for nitrite (B80452) detection was developed using a modified screen-printed carbon electrode incorporating nickel nanoparticles. In such applications, a nickel salt (e.g., nickel acetate) is chemically reduced to form nickel nanoparticles that modify the electrode surface. The resulting sensor demonstrates high sensitivity, a low detection limit (e.g., 1.99 μM for nitrite), and excellent selectivity. The superior performance is attributed to the electrocatalytic activity of the nickel nanoparticles, which enhances the electrochemical response to the target analyte.

Principles of Electrochemical Detection

Electrochemical detection methods offer a sensitive, cost-effective, and reliable approach for the analysis of heavy metal ions, including nickel. These techniques are based on the measurement of electrical signals, such as current or potential, that are generated by a chemical reaction at an electrode surface. The general setup for electrochemical detection involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode, all immersed in a solution containing the analyte. The working electrode is where the electrochemical reaction of interest occurs, and its surface can be chemically modified to enhance its performance.

Various electrochemical techniques are employed for the detection of heavy metal ions, with voltammetric methods being particularly common. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and stripping voltammetry are frequently utilized. Stripping voltammetry, in particular, is known for its high sensitivity and low detection limits. This method typically involves a preconcentration step where the target analyte is accumulated onto the working electrode surface, followed by a stripping step where the accumulated analyte is electrochemically removed, generating a measurable signal.

In the context of nickel detection, the electrochemical signal is often enhanced through the use of complexing agents. These agents form stable complexes with nickel ions, which can then be more readily detected electrochemically. The formation of these complexes can improve the selectivity and sensitivity of the sensor by tuning the redox potential of the metal ion and facilitating its accumulation at the electrode surface. For instance, the detection of Ni(II) can be complicated by low electrochemical signals, but complexation with organic ligands significantly improves the analytical performance.

The choice of electrode material and any surface modifications are crucial for the development of effective electrochemical sensors. Nanomaterials such as graphene, carbon nanotubes, and metal nanoparticles are extensively used to modify electrodes due to their high surface area, excellent electrical conductivity, and catalytic properties, which lead to enhanced electrochemical performance.

Role of Citrate in Complexation for Sensing

Citrate plays a crucial role as a complexing agent in the electrochemical sensing of nickel ions. As a tribasic organic acid, citric acid can deprotonate to form citrate anions that readily form stable complexes with Ni(II) ions in solution. The specific nickel-citrate complexes formed are dependent on the pH of the solution. Under various conditions, species such as [NiCit]⁻, [NiHCit], [NiCit₂]⁴⁻, and [NiHCit₂]³⁻ can be present. The formation of these complexes is essential for several reasons in an electrochemical sensing context.

Firstly, citrate acts as a buffer, maintaining the pH of the solution within a range that is optimal for the formation and stability of the desired nickel complex. For example, in some analytical methods, a citrate buffer is used to prevent the pH from dropping below 5, which would favor the dissociation of the nickel complex. The stability of the complex is critical for reproducible and reliable measurements.

Secondly, the complexation of nickel with citrate can tune the reduction potential of the Ni(II) ions. This alteration of the electrochemical properties of nickel is a key aspect of the sensing mechanism. By forming a complex, the energy required to reduce or oxidize the nickel ion is changed, which can be exploited to improve the selectivity of the detection method, especially in the presence of other interfering metal ions.

Furthermore, the formation of nickel-citrate complexes can facilitate the preconcentration of nickel at the electrode surface, a critical step in highly sensitive techniques like adsorptive stripping voltammetry. The specific nickel-citrate complex can have a higher affinity for the electrode surface than the free nickel ion, leading to a more efficient accumulation and consequently a stronger analytical signal. The structure of the nickel-citrate complex, which can exist as a dimer where the citrate ion acts as a bridging ligand, may also influence its interaction with the electrode surface.

The table below summarizes the different nickel-citrate complex species that can be formed and are relevant for electrochemical sensing applications.

Nickel-Citrate Complex Species
[NiCit]⁻
[NiHCit]
[NiCit₂]⁴⁻
[NiHCit₂]³⁻

This table is based on data from literature discussing the complexation of Ni(II) with citric acid under various experimental conditions.

Ix. Environmental Chemical Interactions and Remediation Mechanisms

Chelation and Complexation in Environmental Systems

Chelation is a key process that governs the fate of nickel in the environment. Citrate (B86180), a polydentate ligand, can form stable, soluble complexes with nickel ions (Ni²⁺), altering their chemical properties and transport characteristics.

In aqueous solutions and soil environments, nickel (II) ions and citric acid form a variety of complex species. The specific nature of these nickel-citrate complexes is highly dependent on factors such as pH and the molar ratio of nickel to citrate.

Several distinct nickel-citrate species have been identified across a range of pH values. In acidic conditions (pH 3-6), protonated complexes such as NiH₂L⁺ and NiHL are formed. As the pH increases, deprotonated species become more dominant. For example, at a pH of approximately 4.2, the primary complexes are [NiCit]⁻ (about 70%) and NiHCit (about 30%). In the neutral to slightly alkaline range, negatively charged complexes like [NiCit]⁻ and [NiCit₂]⁴⁻ are prevalent. In highly alkaline solutions (pH > 7), the [NiCit₂]⁴⁻ form may be the sole species, and polynuclear complexes can also form. The formation of these negatively charged complexes is a key factor in altering nickel's interaction with typically negatively charged soil components.

The presence of these complexes has been confirmed in various environmental contexts, including the leaves of nickel-hyperaccumulating plants, where nickel is often stored as a citrate complex.

Table 1: Dominant Nickel-Citrate Complex Species at Various pH Levels

pH RangeDominant Nickel-Citrate SpeciesCharge
3 - 4[NiHCit], [NiHCit₂]³⁻Neutral, Negative
~4.2[NiCit]⁻, [NiHCit]Negative, Neutral
~6.0[NiCit]⁻Negative
> 7.0[NiCit₂]⁴⁻Negative

The formation of soluble nickel-citrate complexes significantly enhances the solubilization and mobility of nickel in the environment. By chelating with nickel, citrate can prevent the metal from precipitating as insoluble hydroxides or carbonates and can decrease its tendency to adsorb to soil particles.

This increased solubility has profound environmental implications. For instance, the presence of citrate in soil has been shown to dramatically decrease nickel sorption, thereby increasing its concentration in the soil solution and enhancing its mobility. This mechanism is fundamental to the process of phytoextraction, where citric acid is sometimes added to contaminated soils to increase the bioavailability of nickel for uptake by plants. Studies have demonstrated that applying citric acid can significantly boost the concentration of nickel in the roots, stems, and leaves of plants grown in nickel-contaminated environments. This enhanced mobility is also a key consideration in the context of electrokinetic remediation, where citrate can be used as a chelating agent to facilitate the removal of metals from contaminated sediments.

Sorption and Desorption Mechanisms

The interaction between nickel-citrate complexes and mineral surfaces is a critical factor controlling the retention and transport of nickel in soils and sediments. The presence of citrate can either increase or decrease nickel sorption depending on the type of mineral, the pH of the system, and the concentration of the ligand.

Research on monomineral systems has revealed complex interactions between nickel, citrate, and common soil minerals such as goethite (an iron oxide) and montmorillonite (B579905) (a clay mineral).

In the absence of citrate, montmorillonite generally exhibits a higher capacity for nickel sorption than goethite. However, the introduction of citrate significantly alters this behavior.

Effect on Montmorillonite: Citrate strongly decreases the sorption of nickel to montmorillonite. This is attributed to the formation of negatively charged nickel-citrate complexes in the solution, which are repelled by the negatively charged surfaces of the clay mineral.

Effect on Goethite: In contrast, goethite can become a stronger sorbent for nickel than montmorillonite in the presence of sufficient citrate concentrations (e.g., 100 μM). This is because both citrate and nickel can sorb to the goethite surface, sometimes forming ternary surface complexes.

Batch experiments conducted over a pH range of 4 to 7.5 have quantified these effects. The diffuse double layer model has been successfully used to model the sorption data, proposing specific chemical reactions for the interactions at the mineral surfaces.

For Goethite , the proposed reactions include:

≡FeOH + Ni²⁺ ⇄ ≡FeONi⁺ + H⁺

2≡FeOH + Citrate³⁻ + Ni²⁺ ⇄ ≡FeONiCitrate²⁻ + H⁺

For Montmorillonite , the primary sorption mechanism is cation exchange:

2X⁻ + Ni²⁺ ⇄ X₂Ni

In mixed mineral systems containing both goethite and montmorillonite, the interactions are even more intricate. The sorption of citrate onto the goethite surface can reduce the concentration of citrate in the solution. This, in turn, lessens the formation of mobile nickel-citrate complexes, leading to a higher-than-expected sorption of nickel to the montmorillonite in the mixture.

Table 2: Summary of Citrate's Effect on Nickel Sorption to Goethite and Montmorillonite

MineralNickel Sorption without CitrateNickel Sorption with CitrateUnderlying Mechanism
Montmorillonite HighStrongly DecreasedFormation of anionic Ni-citrate complexes repelled by the negatively charged mineral surface.
Goethite Lower than MontmorilloniteCan become the stronger sorbentFormation of ternary surface complexes (Goethite-Ni-Citrate).

X. Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of nickel clusters and complexes. DFT calculations can provide accurate results for the geometry, stability, and electronic properties of transition metal complexes.

Electronic Structure Analysis

DFT studies are instrumental in analyzing the electronic structure of nickel complexes, providing insights into bonding, charge distribution, and molecular orbitals. For instance, in various nickel-aqua and nickel-chloride complexes, DFT combined with Natural Bond Orbital (NBO) analysis has been used to determine the charge on the nickel atom, revealing how it changes with coordination environment. Such analyses show a redistribution of electronic density upon complexation. Electrostatic Potential (ESP) maps can further highlight regions of electron density, offering a clearer understanding of charge distribution within the molecule. While specific DFT electronic structure analyses for nickel-citrate complexes are not detailed in the available literature, the methodology is well-established for other nickel(II) complexes, where it is used to understand magnetic behavior and spectroscopic properties.

Adsorption Mechanisms and Stability Calculations

DFT is a powerful tool for investigating the adsorption of molecules onto nickel surfaces and for calculating the stability of the resulting systems. Studies have focused on the adsorption of small molecules like CO on various nickel crystal surfaces, identifying the most stable adsorption sites and energies. These calculations explore how adsorption affects the electronic structure and bond lengths of the adsorbed molecules.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For nickel-citrate systems, a crucial prerequisite for accurate MD simulations is the development of a suitable force field for the citrate (B86180) anion. A force field for citrate has been developed using data from first-principles simulations under aqueous conditions, providing a foundation for extended simulations.

MD simulations can offer unique insights into the influence of counterions on the aqueous structure of citrate. While extensive MD studies specifically on nickel citrate were not found, the technique has been applied to related systems, such as the removal of Ni(II) ions from aqueous solutions using nanosheets, demonstrating its utility in studying ion behavior in solution.

Speciation Modeling and Equilibrium Calculations

The formation of complexes between nickel(II) ions and citric acid in aqueous solutions is highly dependent on pH, leading to a variety of species. Speciation modeling, often aided by software like HySS, is used to determine the distribution of these complex species and their stability constants based on experimental data, such as pH titrations.

Several nickel-citrate complexes have been identified and characterized in the pH range of 3 to 7. The primary species include [NiH₂Cit]⁺, [NiHCit], [NiCit]⁻, and [NiCit₂]⁴⁻. At lower pH (3-4), protonated species like [NiHCit] are present, while at pH around 6, the [NiCit]⁻ and [NiCit₂]⁴⁻ complexes become more dominant. Above pH 7, the [NiCit₂]⁴⁻ species is the primary form in solution. The equilibrium constants for the formation of these species have been determined by several researchers.

A study by Patnaik and Pani identified a neutral complex (C) formed at lower pH, which dissociates into C₁⁻ and then C₂²⁻ as the pH increases. The equilibrium and dissociation constants for these reactions were calculated.

Equilibrium Constants for Nickel-Citrate Complex Formation
ReactionEquilibrium Constant (K)Reference
Ni²⁺ + H₃Cit ⇌ C + 2H⁺7.97 x 10⁻⁵
C ⇌ C₁⁻ + H⁺1.75 x 10⁻¹
C₁⁻ ⇌ C₂²⁻ + H⁺3.5 x 10⁻⁵

The complexation reactions and their corresponding stability constants (log β) are crucial for understanding the behavior of nickel in citrate-containing solutions.

Complexation Reactions of Ni(II) and Citrate Ions
Reactionlog βReference
Ni²⁺ + H₂Cit⁻ → NiH₂Cit⁺1.8
Ni²⁺ + HCit²⁻ → NiHCit3.6
Ni²⁺ + Cit³⁻ → NiCit⁻5.6
NiCit⁻ + Cit³⁻ → NiCit₂⁴⁻2.4

These models are essential for predicting the dominant nickel species under various environmental or industrial conditions, which is critical for applications such as electrodeposition and environmental remediation.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors derived from DFT calculations, such as chemical potential, global hardness, and softness, are powerful tools for explaining the chemical reactivity, stability, and site selectivity of molecular systems. These descriptors help in rationalizing the reactivity patterns of molecules and establishing relationships between their electronic structure and macroscopic properties.

Xi. Future Research Directions in Citric Acid Nickel Salt Science

Exploration of Novel Synthesis Pathways

The synthesis method is fundamental to controlling the physicochemical properties of nickel citrate-based materials, such as their morphology, crystallinity, and porosity. While traditional precipitation methods are common, future research is increasingly focused on more sophisticated and controllable synthesis pathways.

Hydrothermal and Solvothermal Methods: These techniques, which involve chemical reactions in aqueous or organic solvents above their boiling points in a sealed vessel, have proven effective for creating crystalline coordination polymers. A nickel-citric acid coordination polymer (Ni-CP) has been synthesized by heating a mixture of nickel nitrate (B79036) and citric acid in a water/DMF solvent system at 160°C for 24 hours. Future work should explore the systematic variation of parameters such as temperature, pressure, solvent composition, and reaction time to precisely control the dimensionality and topology of the resulting nickel citrate (B86180) frameworks.

Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times and often producing materials with uniform, nano-sized morphologies. Microwave-assisted techniques have been used to prepare various nickel-based nanomaterials and could be adapted for nickel citrate synthesis to achieve rapid crystallization and potentially access metastable phases not obtainable through conventional heating. The key advantage is the potential for energy-efficient, scalable production of highly dispersed nanocrystals.

Green and Template-Free Synthesis: There is a growing emphasis on developing environmentally benign synthesis routes. This includes using water as a solvent, employing biodegradable precursors, and avoiding harsh conditions. Future research could focus on one-pot, template-free methods that minimize waste and energy consumption. For instance, exploring the direct reaction of nickel precursors with citric acid under mild, aqueous conditions could yield functional materials without the need for complex purification steps. The thermal decomposition of a hydrated nickel citrate precursor offers a one-step, template-free approach to fabricating composite nanoparticles, a method that warrants further exploration.

Table 1: Comparison of Modern Synthesis Pathways for Nickel-Based Materials
Synthesis PathwayTypical ConditionsKey AdvantagesPotential for Nickel Citrate Research
Hydrothermal/Solvothermal 100-260°C, Autogenous Pressure, 12-72 hoursHigh crystallinity, Control over structure, Phase puritySynthesis of novel 2D and 3D nickel-citrate coordination polymers with tailored porosity.
Microwave-Assisted Rapid heating (minutes), 150-400°CFast reaction kinetics, Energy efficiency, Uniform particle sizeRapid, scalable production of nickel citrate nanoparticles and composites with controlled morphology.
Template-Free Decomposition Calcination at 300-700°C in airSimplicity, No need for surfactants or templatesDirect conversion of nickel citrate precursors into Ni-NiO composite materials for catalytic or magnetic applications.

Advanced Characterization Techniques for In-Situ Studies

To understand the formation and transformation of nickel citrate-based materials, it is crucial to observe these processes in real-time. Advanced in-situ characterization techniques allow researchers to monitor dynamic changes during synthesis, catalysis, or degradation, providing insights that are unattainable with conventional ex-situ methods.

Future research should prioritize the use of techniques like in-situ Liquid-Phase Transmission Electron Microscopy (TEM) . This powerful tool enables the direct observation of nanoparticle nucleation and growth from precursor solutions at the nanoscale. Applying this to nickel citrate systems would allow for the visualization of the initial stages of complex formation, crystallization, and morphology evolution in real-time. This can reveal the influence of additives and reaction conditions on the growth pathways, moving beyond the "before and after" analysis of traditional methods.

Another critical area is the application of in-situ spectroscopic and diffraction techniques . For example, coupling a reaction vessel to X-ray diffraction (XRD) or Raman spectroscopy can provide real-time information on the evolution of crystalline phases during hydrothermal synthesis or thermal decomposition. This would allow for the identification of transient intermediate phases and a precise understanding of transformation kinetics, which is essential for optimizing the synthesis of desired final products.

Development of Multifunctional Materials

Nickel citrate serves as an excellent precursor for a wide range of functional materials. A significant future direction is the design and fabrication of multifunctional materials where a single compound or composite exhibits multiple useful properties, such as catalytic, magnetic, sensory, and energy storage capabilities.

Catalysis and Sensing: Nickel-based coordination polymers have already demonstrated potential as luminescent sensors for detecting specific ions (e.g., Fe³⁺) and as electrochemical probes for molecules like nitrite (B80452). Future work could involve designing nickel citrate-based frameworks that combine these sensory functions with catalytic activity. For instance, a porous nickel-citrate metal-organic framework (MOF) could be developed to selectively sense an environmental pollutant and subsequently catalyze its degradation.

Energy Conversion and Storage: Materials derived from nickel citrate are promising for energy applications. The thermal decomposition of nickel citrate can produce Ni-NiO composites, which are relevant for battery electrodes and supercapacitors. Furthermore, using citrate as a chelating agent can help synthesize highly crystalline materials like nickel hexacyanoferrate, which has shown excellent performance as a long-life cathode for sodium-ion batteries. Future research should focus on engineering the porosity and composition of these derived materials to enhance ion transport and electrochemical performance, creating robust materials for next-generation energy storage systems.

Catalysis for CO₂ Conversion: Nickel-based catalysts are known to be effective for the hydrogenation of carbon dioxide (CO₂) into valuable chemicals like methane (B114726). Nickel complexes have also been shown to catalyze the fixation of CO₂ into organic cyclic carbonates. A key research direction is to use nickel citrate as a precursor to develop highly dispersed and stable nickel nanoparticle catalysts on various supports. Understanding how the decomposition of the citrate ligand influences the final catalyst structure is crucial for designing more efficient systems for CO₂ conversion.

In-depth Mechanistic Understanding of Complex Reactions

A fundamental understanding of the reaction mechanisms involving nickel citrate is essential for controlling product formation and optimizing performance. Future research must move beyond descriptive studies to detailed mechanistic investigations of key processes.

Thermal Decomposition: The thermal decomposition of nickel citrate into Ni-NiO composites is a complex process involving dehydration, decomposition of the anhydrous citrate, and the formation of intermediates like basic nickel carbonate. While the general steps are known, a detailed kinetic and mechanistic study using techniques like Temperature-Programmed Desorption (TPD) coupled with mass spectrometry could elucidate the precise reaction pathways and gaseous products released. This knowledge is vital for controlling the final Ni-to-NiO ratio and the material's porosity.

Electrodeposition: Nickel electrodeposition from citrate-containing solutions is important for creating coatings and functional films. The process involves multiple nickel-citrate complex species in solution, such as [NiCit]⁻, [NiHCit], and [NiCit₂]⁴⁻, depending on the pH. The exact role of each complex in the charge transfer process at the electrode surface is not fully understood. Future studies using electrochemical impedance spectroscopy (EIS) and other advanced electrochemical techniques can help unravel the rate-determining steps and the role of adsorbed intermediates, leading to better control over the properties of the deposited films.

Catalytic Mechanisms: For catalytic applications, particularly in CO₂ reduction, understanding the reaction pathway at the atomic level is paramount. Research suggests that the mechanism of CO₂ hydrogenation on nickel catalysts is highly complex and may proceed through different intermediates like formate (B1220265) (HCOO) or carboxyl (COOH). Future studies should focus on using in-situ spectroscopy combined with isotopic labeling to trace the reaction pathways on catalysts derived from nickel citrate precursors. This will help identify the active sites and the role of the support material in the catalytic cycle.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work provides a powerful strategy for accelerating the discovery and optimization of new materials. Future research in nickel citrate science should heavily leverage this integrated approach.

Density Functional Theory (DFT): DFT calculations are invaluable for predicting the geometric and electronic structures, stability, and reactivity of nickel-citrate complexes. Researchers have used DFT to compare the stability of different isomers of nickel complexes, understand ligand transformations, and correlate theoretical structures with experimental X-ray diffraction data. Future efforts should focus on using DFT to:

Screen potential organic linkers for novel nickel-based coordination polymers with desired properties.

Model the adsorption of reactant molecules on the surfaces of nickel citrate-derived catalysts to predict reaction pathways and activation barriers.

Investigate the electronic structure of multifunctional materials to understand the origin of their sensory or catalytic properties.

By simulating these properties, computational studies can guide experimental efforts, reducing the need for extensive trial-and-error synthesis and characterization.

Table 2: Synergy of Computational and Experimental Techniques
Research AreaExperimental TechniqueComputational MethodCombined Goal
Structural Analysis Single-Crystal X-ray Diffraction (SC-XRD), FT-IR SpectroscopyDensity Functional Theory (DFT) Geometry OptimizationCorrelate experimental crystal structures with theoretically predicted stable geometries to validate models and understand bonding.
Reaction Mechanisms In-situ Spectroscopy, Kinetic Studies, Isotopic LabelingDFT Transition State Search, Micro-kinetics SimulationsElucidate reaction pathways, identify intermediates, and calculate activation energies for processes like catalysis and decomposition.
Electronic Properties UV-Vis Spectroscopy, Cyclic VoltammetryTime-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) AnalysisUnderstand electronic transitions, charge distribution, and redox potentials to explain optical, sensory, and electrochemical behavior.
Material Design Hydrothermal/Solvothermal Synthesis, Materials Characterization (XRD, SEM, BET)High-Throughput Computational ScreeningPredict stable structures and functional properties of new nickel citrate-based materials before undertaking extensive experimental synthesis.

By pursuing these future research directions, the scientific community can unlock the full potential of citric acid nickel salt, paving the way for the rational design of advanced materials with tailored functionalities for a wide array of technological applications.

Q & A

Q. What experimental methodologies are recommended for modifying natural fibers with citric acid to enhance nickel adsorption?

To modify natural fibers (e.g., sisal) for nickel adsorption, first treat the fibers with 0.1 mol/L NaOH (1 g:40 mL ratio, 2-hour stirring), rinse to pH 6–7, and dry. Then immerse in 1.2 mol/L citric acid (1 g:20 mL ratio, 30-minute stirring), followed by sequential drying at 55°C (24 hours) and 120°C (90 minutes). This introduces carboxyl groups (COOH) that enhance nickel binding via electrostatic interactions . Post-treatment characterization using FTIR (to confirm COOH groups), XRD (to assess crystallinity), and SEM (to analyze surface morphology) is critical .

Q. What characterization techniques are essential for confirming the successful modification of adsorbents with citric acid for nickel removal?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ confirms carboxyl groups) .
  • XRD : Measures crystallinity changes post-treatment, which correlate with adsorption efficiency .
  • SEM : Reveals surface roughness and porosity, critical for assessing active site availability .
  • XRF : Quantifies elemental composition to verify nickel adsorption .

Q. How should researchers calculate and report nickel removal efficiency and adsorption capacity in aqueous solution experiments?

Use the formulas:

  • Adsorption capacity : qe=(C0Ce)×VMq_e = \frac{(C_0 - C_e) \times V}{M}, where C0C_0 = initial concentration (mg/L), CeC_e = equilibrium concentration (mg/L), VV = solution volume (L), and MM = adsorbent mass (g) .
  • Removal efficiency : R%=(C0Ce)C0×100R\% = \frac{(C_0 - C_e)}{C_0} \times 100 . Report parameters with standard deviations and statistical significance (e.g., ANOVA) to ensure reproducibility.

Advanced Research Questions

Q. How do the Langmuir and Freundlich isotherm models differ in interpreting nickel adsorption by citric acid-modified adsorbents, and what do their parameters indicate about the adsorption mechanism?

  • Langmuir : Assumes monolayer adsorption on homogeneous surfaces. A high correlation (R2>0.99R^2 > 0.99) suggests uniform active sites, as seen in citric acid-treated sisal fibers (qmaxq_{\text{max}} = 26.40 mg/g) .
  • Freundlich : Describes multilayer adsorption on heterogeneous surfaces. A lower R2R^2 value (<0.95) indicates surface heterogeneity or competing interactions, common in untreated biosorbents . Fit both models to experimental data and compare residuals to select the most appropriate mechanism.

Q. What factors influence the kinetic rates of nickel adsorption using citric acid-functionalized materials, and how can these be optimized for rapid metal ion removal?

Key factors include:

  • pH : Optimal at 5.0–6.0, where carboxyl groups are deprotonated, enhancing electrostatic attraction .
  • Biomass dosage : 0.1 g/40 mL maximizes active site availability without overlap .
  • Stirring rate : 150–300 rpm ensures efficient mass transfer . Kinetic studies (pseudo-first/second-order models) reveal adsorption equilibrium within 30 minutes for treated fibers, compared to hours for untreated materials .

Q. In bioleaching processes using citric acid, what synergistic effects between organic acid production and nickel recovery have been observed?

Citric acid leaches nickel from laterite ores by forming stable Ni-citrate complexes. Simultaneously, magnesium citrate forms, which can be recycled via electrodialysis to regenerate citric acid, reducing process costs . Experimental designs should incorporate pH control (2.0–3.0) and temperature (30–80°C) to optimize metal dissolution .

Q. How can researchers address contradictory findings in adsorption efficiency when comparing citric acid-modified biosorbents across different studies?

Discrepancies often arise from variations in:

  • Initial nickel concentration : Higher concentrations (e.g., 300 mg/L) may saturate active sites, reducing efficiency .
  • Contact time : Equilibrium times range from 10 minutes to 24 hours depending on adsorbent porosity . Standardize protocols (e.g., ISO 18763) and report detailed experimental conditions (pH, ionic strength, competing ions) to enable cross-study comparisons.

Q. What are the advantages and limitations of using citric acid in sol-gel synthesis of nickel-containing nanoparticles compared to other chelating agents?

Advantages : Citric acid acts as a fuel and chelating agent, enabling homogeneous mixing of metal ions (Ni²⁺, Zn²⁺, Fe³⁺) at low temperatures. For example, Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles synthesized via citrate-gel show high crystallinity and magnetic properties . Limitations : Residual carbon from citric acid decomposition may require calcination at >500°C, potentially altering nanoparticle morphology .

Q. What statistical or computational approaches are recommended for analyzing multi-variable interactions in citric acid-mediated nickel extraction processes?

Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., acid concentration, temperature, solid-liquid ratio). For instance, a 12-experiment matrix revealed that 1.5 mol/L citric acid at 80°C and 300 rpm achieves 94.3% nickel recovery . Machine learning models (e.g., random forest) can predict optimal conditions from historical data.

Q. How does the sequestration capacity of citric acid for nickel compare to other organic acids, and what molecular mechanisms underlie these differences?

Citric acid’s tricarboxylic structure provides three binding sites for Ni²⁺, forming stable octahedral complexes. In contrast, lactic acid (monocarboxylic) and oxalic acid (dicarboxylic) exhibit lower stability constants (log K < 5 vs. log K = 14 for Ni-citrate) . FTIR and XPS analyses confirm stronger Ni-O bonding in citrate complexes compared to acetate or tartrate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.